Mometasone Furoate-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C27H30Cl2O6 |
|---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate |
InChI |
InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1/i4D,5D,10D |
InChI Key |
WOFMFGQZHJDGCX-VNOPSDMHSA-N |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C(=O)O[C@@]2([C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)Cl)O)C)C)C(=O)CCl)[2H] |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Isotopic Purity Analysis of Mometasone Furoate-d3
This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Mometasone Furoate-d3 for researchers, scientists, and professionals in drug development. This compound is a deuterated analog of Mometasone Furoate, a potent synthetic corticosteroid. Its primary application is as a stable isotope-labeled internal standard for quantitative bioanalytical studies using mass spectrometry, enabling precise and accurate measurement of the parent drug in complex biological matrices.
Synthesis of this compound
The synthesis of this compound involves a multi-step process. While specific, published protocols for the d3-analog are proprietary, a plausible synthetic route can be constructed based on established syntheses of Mometasone Furoate and general methods for isotopic labeling of steroids. The key is the introduction of three deuterium atoms, typically by using a deuterated reagent at a suitable step in the synthesis. A common and stable location for such labeling is a methyl group.
The following proposed pathway involves the esterification of a Mometasone precursor with 2-furoyl chloride. The deuteration is hypothesized to be introduced via a deuterated methyl Grignard reagent (CD₃MgI) earlier in the synthesis of the steroid core, specifically to form the 16α-trideuteromethyl group.
Proposed Synthetic Workflow
The overall workflow can be visualized as a sequence of transformations starting from a suitable steroid precursor, incorporating the deuterated methyl group, and culminating in the final furoate ester.
Physicochemical Properties of Mometasone Furoate-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Mometasone Furoate-d3, a deuterated analog of the potent synthetic corticosteroid, Mometasone Furoate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies. This compound is primarily utilized as an internal standard for the precise quantification of Mometasone Furoate in biological matrices during pharmacokinetic and bioequivalence studies, leveraging its near-identical chemical behavior and distinct mass.[1][2]
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Data for the non-deuterated Mometasone Furoate is also included for comparative purposes where specific data for the deuterated form is not available.
| Property | This compound | Mometasone Furoate |
| Chemical Name | 9,21-dichloro-17-[(2-furanyl-3,4,5-d3-carbonyl)oxy]-11β-hydroxy-16α-methyl-pregna-1,4-diene-3,20-dione[1] | 9α, 21-dichloro-11β ,17-dihydroxy-16α-methylpregna-1,4-diene-3, 20-dione 17-(2-furoate)[3] |
| Molecular Formula | C₂₇H₂₇Cl₂D₃O₆[1][4] | C₂₇H₃₀Cl₂O₆[3][5] |
| Formula Weight | 524.5 g/mol [1] | 521.4 g/mol [3][5] |
| Appearance | Solid[1] | White to off-white powder[3] |
| Purity | ≥99% deuterated forms (d₁-d₃)[1] | ≥98% (HPLC) |
| Melting Point | Not explicitly reported. Expected to be similar to the non-deuterated form. | 215-228 °C[5] / 218-220 °C[6] |
| Solubility | Soluble in Acetonitrile:Methanol (1:1)[1] | Insoluble in water, freely soluble in acetone and methylene chloride, sparingly soluble in heptane, soluble in DMSO.[3] |
| Storage | -20°C[1] | 2-8°C |
| Stability | ≥ 2 years at -20°C[1] | Not specified. |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and quantification of Mometasone Furoate and its deuterated analog. Below are summaries of key experimental protocols cited in the literature.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This compound is frequently employed as an internal standard for the quantification of Mometasone Furoate in human plasma.[7][8][9][10][11]
-
Sample Preparation: A common procedure involves solid-phase extraction (SPE) to clean up and concentrate the analyte from the plasma matrix.[7][9][10][11] this compound is added to the plasma samples prior to extraction.[7] The extracted samples are then reconstituted in an appropriate solvent mixture, such as 50:50 methanol:water.[7][10]
-
Chromatographic Separation: Ultra-high performance liquid chromatography (UPLC) is often used for separation. A typical column is an ACQUITY UPLC BEH Phenyl column.[7][10] The mobile phase usually consists of a gradient of an aqueous solution with a modifier (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic solvent like methanol.[7][10]
-
Mass Spectrometric Detection: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used for detection.[7][10] Multiple reaction monitoring (MRM) is employed to enhance selectivity and sensitivity, with specific precursor-to-product ion transitions monitored for both Mometasone Furoate and the this compound internal standard.[7]
Structural Elucidation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
NMR and MS are pivotal in confirming the structure of Mometasone Furoate and its related substances, including degradation products.[12]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as CDCl₃.[12] Advanced NMR techniques can be used to unambiguously assign all proton and carbon signals and to determine the stereochemistry of the molecule. For instance, a very high one-bond coupling constant ¹J(H-11, C-11) of 175 Hz was used to confirm the presence of an epoxide group in a degradation product of Mometasone Furoate.[12]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which helps in confirming the elemental composition of the molecule and its fragments.[13]
Solid-State Characterization
The physical form of a pharmaceutical compound can significantly impact its properties. Techniques used to characterize the solid state of Mometasone Furoate include:
-
X-ray Powder Diffraction (XRPD): This technique is used to identify the crystalline form of the compound. Variable temperature XRPD can be employed to study phase transitions upon heating.[14]
-
Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to determine the melting point, and to study dehydration and decomposition processes.[14]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the molecule and can be used to differentiate between different solid forms.[14]
-
Dynamic Moisture Adsorption: This method assesses the hygroscopicity of the material.[14]
Signaling Pathway and Mechanism of Action
Mometasone Furoate is a prodrug that is metabolized to Mometasone.[15] Mometasone exerts its anti-inflammatory effects by acting as a glucocorticoid receptor (GR) agonist.[5][15][16][17][18] The generally accepted signaling pathway is as follows:
-
Cellular Entry: Being lipophilic, Mometasone Furoate diffuses across the cell membrane into the cytoplasm.[16][17]
-
Receptor Binding: In the cytoplasm, Mometasone binds to the glucocorticoid receptor, which is part of a multiprotein complex. This binding causes a conformational change in the receptor and the dissociation of chaperone proteins.[16]
-
Nuclear Translocation: The activated Mometasone-GR complex translocates into the nucleus.[16][17]
-
Gene Regulation: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[16][17]
-
Anti-inflammatory Effects: The binding to GREs modulates gene transcription. This leads to the increased expression of anti-inflammatory proteins (e.g., lipocortin-1, which inhibits phospholipase A2 and thereby the production of inflammatory mediators like prostaglandins and leukotrienes) and the decreased expression of pro-inflammatory proteins (e.g., cytokines like IL-4 and IL-5).[5][16][17][18]
Caption: Mometasone Furoate signaling pathway.
Caption: LC-MS/MS quantification workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. MOMETASONE FUROATE LOTION (MOMETASONE FUROATE TOPICAL SOLUTION USP 0.1%) [dailymed.nlm.nih.gov]
- 4. This compound - Acanthus Research [acanthusresearch.com]
- 5. Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mometasone | C22H28Cl2O4 | CID 441335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. celerion.com [celerion.com]
- 9. sciex.com [sciex.com]
- 10. waters.com [waters.com]
- 11. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of mometasone furoate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Mometasone - Wikipedia [en.wikipedia.org]
- 16. go.drugbank.com [go.drugbank.com]
- 17. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]
- 18. go.drugbank.com [go.drugbank.com]
Technical Guide to Mometasone Furoate-d3: Certificate of Analysis Specifications and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the typical specifications found on a Certificate of Analysis (CoA) for Mometasone Furoate-d3, a deuterated analog of Mometasone Furoate. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, enabling precise quantification of the parent drug in biological samples through techniques like mass spectrometry.[1][2][3] This document details the key analytical tests, their acceptance criteria, and the underlying experimental protocols used to ensure the identity, purity, and quality of the reference standard.
Core Specifications and Physical Properties
A Certificate of Analysis for this compound begins with fundamental information identifying the compound and its physical characteristics. These specifications are crucial for ensuring the correct material is being used and for its proper handling and storage.
Table 1: General Properties of this compound
| Parameter | Specification |
| Chemical Name | 9,21-dichloro-17-[(2-furanyl-3,4,5-d3-carbonyl)oxy]-11β-hydroxy-16α-methyl-pregna-1,4-diene-3,20-dione[2] |
| Molecular Formula | C₂₇H₂₇D₃Cl₂O₆[2][3][4][5] |
| Molecular Weight | 524.45 g/mol [3][5] |
| Unlabeled CAS No. | 83919-23-7[5][6] |
| Appearance | White to off-white solid[3][6] |
| Solubility | Soluble in Acetonitrile:Methanol (1:1); sparingly soluble in aqueous buffers.[2][7] |
| Storage Conditions | -20°C[2][7] |
| Stability | ≥ 2 years when stored properly[2] |
Analytical Specifications for Quality Control
Quantitative and qualitative tests are performed to confirm the identity and purity of this compound. The results are compared against established specifications to release the batch.
Table 2: Typical Certificate of Analysis - Analytical Specifications
| Test | Method | Specification |
| Identity | ¹H-NMR | Consistent with the structure of this compound.[8] |
| Identity | LC-MS | Consistent with the expected mass and fragmentation pattern.[6] |
| Purity | HPLC | >95%[5] |
| Deuterated Forms | Mass Spectrometry | ≥99% (d₁-d₃)[2] |
| UV/Vis Maximum | UV Spectroscopy | λmax: 248 nm[7] |
Detailed Experimental Protocols
The specifications listed above are verified using validated analytical methods. The following sections detail the typical experimental protocols employed.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical standards. The method separates the main compound from any potential impurities.
Methodology: A reversed-phase HPLC method is commonly used for the analysis of Mometasone Furoate and its analogs.[9]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Hypersil ODS, C18 (e.g., 10 cm x 4.6 mm, 3 µm particle size).[9]
-
Mobile Phase: A mixture of an organic solvent like acetonitrile and an aqueous solution, such as water with trifluoroacetic acid (e.g., 500:500:1, v/v/v).[9]
-
Flow Rate: Typically maintained at 1.0 mL/min.[9]
-
Column Temperature: Maintained at 30°C.[9]
-
Detection: UV detection at a wavelength of 254 nm or 246 nm.[9]
-
Sample Preparation: The this compound standard is accurately weighed and dissolved in a suitable solvent (e.g., tetrahydrofuran) and then diluted with the mobile phase to a known concentration (e.g., 10 µg/mL).[9]
-
Quantitation: The purity is calculated based on the peak area of the principal peak relative to the total peak area of all detected peaks.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | Hypersil ODS C18 (10 cm x 4.6 mm, 3 µm)[9] |
| Mobile Phase | Acetonitrile : Water : Trifluoroacetic Acid (500:500:1, v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Temperature | 30°C[9] |
| Detection Wavelength | 254 nm[9] |
| Linear Range | 2.5 - 15 µg/mL[9] |
Identity Confirmation and Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for confirming the identity of this compound and for its quantification at very low levels.[10][11] It is the primary method where this deuterated standard serves as an internal standard.
Methodology:
-
Sample Preparation: Extraction from a biological matrix (e.g., human plasma) is typically achieved using solid-phase extraction (SPE) or liquid-liquid extraction to remove interferences.[10][12][13] The deuterated internal standard is added before extraction.[13]
-
Chromatographic Separation: An ultra-high-performance liquid chromatography (UPLC) system with a C18 or phenyl column is used for rapid separation.[10][13]
-
Mass Spectrometry: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.[13][14]
-
Detection: Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.
Table 4: Example LC-MS/MS Method Parameters
| Parameter | Condition |
| Ionization Mode | ESI+ with UniSpray ion source[13][14] |
| Precursor Ion (Mometasone Furoate) | m/z 520.9 ([M+H]⁺) or 543.1 ([M+Na]⁺)[11][12] |
| Product Ion (Mometasone Furoate) | m/z 355.0 or 355.15[10][11] |
| Precursor Ion (this compound) | m/z 525.8 (Expected)[10] |
| Product Ion (this compound) | m/z 355.0 (Expected)[10] |
| Capillary Voltage | 0.5 kV[13][14] |
| Desolvation Temperature | 650°C[13][14] |
Structural Confirmation by Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of molecules. For a CoA, ¹H-NMR is used to confirm that the chemical structure of the synthesized material is consistent with that of this compound. The absence of specific proton signals corresponding to the deuterated positions confirms the successful isotopic labeling.
Visualizing the Certificate of Analysis Workflow
The process of generating a Certificate of Analysis follows a logical workflow, from receiving the sample to the final quality approval. This diagram illustrates the key stages and the parallel testing activities involved.
Caption: Workflow for this compound Certificate of Analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound - Acanthus Research [acanthusresearch.com]
- 5. This compound | CAS | LGC Standards [lgcstandards.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. abmole.com [abmole.com]
- 9. tsijournals.com [tsijournals.com]
- 10. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. sciex.com [sciex.com]
- 13. waters.com [waters.com]
- 14. waters.com [waters.com]
An In-depth Technical Guide to the Deuterium Labeling Position in Mometasone Furoate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mometasone Furoate-d3, a deuterated analog of the potent synthetic corticosteroid, Mometasone Furoate. This isotopically labeled compound is crucial as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.[1] This document details the precise location of deuterium labeling, provides key physicochemical data, outlines a representative synthetic protocol, and discusses analytical methods for its characterization.
Deuterium Labeling Position
The three deuterium atoms in this compound are located on the furan ring of the furoate ester moiety. The formal IUPAC name for this compound is (8S, 9R, 10S, 11S, 13S, 14S, 16R, 17R)-9-Chloro-17-(2-chloroacetyl)-11-hydroxy-10, 13, 16-trimethyl-3-oxo-6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl furan-2-carboxylate-d3.[1] Specifically, the deuterium atoms replace the hydrogen atoms at positions 3, 4, and 5 of the furan-2-carboxylate group.
Caption: Molecular structure of this compound highlighting the deuterium labeling on the furoate ring.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its application as an internal standard in analytical methodologies.
| Property | Value | Reference |
| Molecular Formula | C27H27D3Cl2O6 | [2][3] |
| Formula Weight | 524.5 g/mol | [2] |
| Purity (Isotopic) | ≥99% deuterated forms (d1-d3) | [2] |
| Predicted [M+H]+ (m/z) | 524.16 | Based on[4] |
| Predicted Key MS Fragments (m/z) | 358.1, 376.2, 266.2 | Based on[4] |
| Appearance | Solid | [2] |
| Solubility | Soluble in Acetonitrile:Methanol (1:1) | [2] |
Experimental Protocols
While the specific proprietary synthesis of this compound is not publicly available, a representative experimental protocol can be devised based on established synthetic routes for Mometasone Furoate and standard deuterium labeling techniques. The key step is the preparation of deuterated 2-furoyl chloride.
Step 1: Synthesis of 2-Furoic acid-d3
The synthesis of the deuterated precursor, 2-Furoic acid-d3, can be achieved through methods developed for the deuteration of furan rings.[5] A common approach involves the use of deuterated water (D2O) and a catalyst.
-
Materials: 2-Furoic acid, Deuterium oxide (D2O), Palladium on carbon (Pd/C) catalyst.
-
Procedure:
-
In a reaction vessel, suspend 2-Furoic acid in an excess of Deuterium oxide.
-
Add a catalytic amount of 10% Palladium on carbon.
-
The mixture is heated under reflux for an extended period (e.g., 24-48 hours) to facilitate hydrogen-deuterium exchange on the furan ring.
-
After cooling, the catalyst is removed by filtration.
-
The D2O is removed under reduced pressure to yield crude 2-Furoic acid-d3.
-
The product can be purified by recrystallization.
-
Step 2: Synthesis of 2-Furoyl chloride-d3
The deuterated carboxylic acid is then converted to the more reactive acyl chloride.[6][7]
-
Materials: 2-Furoic acid-d3, Thionyl chloride (SOCl2).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-Furoic acid-d3 with an excess of thionyl chloride.
-
The mixture is gently refluxed until the evolution of HCl and SO2 gases ceases (typically 1-2 hours).
-
Excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting 2-Furoyl chloride-d3 is then purified by vacuum distillation to yield a corrosive liquid.
-
Step 3: Synthesis of this compound
The final step involves the esterification of the Mometasone backbone with the deuterated 2-furoyl chloride.
-
Materials: Mometasone, 2-Furoyl chloride-d3, Pyridine (or another suitable base), Dichloromethane (DCM) as a solvent.
-
Procedure:
-
Dissolve Mometasone in anhydrous dichloromethane in a reaction flask under an inert atmosphere (e.g., nitrogen).
-
Add pyridine to act as a base and catalyst.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2-Furoyl chloride-d3 in dichloromethane to the cooled Mometasone solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, the reaction is quenched with water.
-
The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
Step 4: Purification and Characterization
The crude product is purified using standard techniques to achieve high purity.
-
Purification: Column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol) is a common method for purifying corticosteroids.[8]
-
Characterization: The final product's identity, purity, and the position of deuterium labeling are confirmed by:
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the absence of proton signals at the deuterated positions of the furan ring.
-
Analytical Characterization
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the successful incorporation of deuterium. In positive ion mode ESI-MS, unlabeled Mometasone Furoate typically shows a protonated molecule [M+H]+ at m/z 521.1.[4] For this compound, this peak would be expected to shift to m/z 524.1, confirming the incorporation of three deuterium atoms. The fragmentation pattern would also show a corresponding mass shift in fragments containing the furoate moiety.
NMR Spectroscopy
¹H NMR spectroscopy provides definitive evidence of the labeling position. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the 3, 4, and 5 positions of the furan ring would be absent or significantly diminished.[9][10] In ¹³C NMR, the carbon signals for the deuterated positions will show characteristic splitting due to carbon-deuterium coupling and a slight upfield shift, known as an isotope effect.[11]
Conclusion
This compound, with its deuterium labels on the furoate moiety, is an indispensable tool in modern drug development and clinical analysis. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. A thorough understanding of its synthesis and analytical characterization is vital for researchers and scientists in the pharmaceutical field.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Acanthus Research [acanthusresearch.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Preparation of deuteriated furan- and thiophen-2-carbaldehydes and -2-carboxylic esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
- 8. mdpi.com [mdpi.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. epfl.ch [epfl.ch]
- 11. pubs.acs.org [pubs.acs.org]
Mometasone Furoate-d3 mass spectrometry fragmentation pattern
An in-depth analysis of the mass spectrometry fragmentation pattern of Mometasone Furoate-d3 is essential for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. This deuterated analog serves as a critical internal standard for the accurate quantification of Mometasone Furoate in biological matrices. This guide provides a detailed overview of its fragmentation behavior, experimental protocols, and the logical pathways governing its dissociation in a mass spectrometer.
Core Fragmentation Characteristics
Mometasone Furoate (MF) and its deuterated internal standard, this compound (MF-d3), are typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), most commonly with electrospray ionization (ESI) in positive mode.
The fragmentation pattern is characterized by a primary, highly stable product ion resulting from the loss of the furoate ester group and associated side chain at the C17 position of the steroid core. This consistent fragmentation is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
Quantitative Fragmentation Data
The key quantitative data for the mass spectrometric analysis of Mometasone Furoate and its d3-labeled internal standard are the mass-to-charge ratios (m/z) of the precursor and product ions.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Neutral Loss (Da) | Reference |
| Mometasone Furoate | 520.9 | 355.0 / 355.15 | ~166 | [1][2][3] |
| This compound | 524.0 (inferred) / 525.8 (reported) | 355.0 | ~169-170.8 | [1][2][4] |
Note: The reported precursor ion for MF-d3 of m/z 525.8 may be an adduct or reflect a different isotopic labeling pattern; however, the consistent product ion at m/z 355.0 confirms the deuterium is located on the neutral loss fragment.
Proposed Fragmentation Pathway
The primary fragmentation event for both Mometasone Furoate and its d3 analog involves the cleavage of the C17 side chain. The resulting product ion at m/z 355 represents the stable steroid backbone. The deuterium labels in MF-d3 are located on the furoate moiety, leading to a neutral loss that is 3 Daltons higher than that of the unlabeled compound.
Caption: Proposed fragmentation pathway for Mometasone Furoate and this compound.
Experimental Protocols
The following is a representative LC-MS/MS protocol synthesized from established methods for the quantification of Mometasone Furoate using this compound as an internal standard.[1][5]
Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is suitable for extracting Mometasone Furoate from human plasma.[5]
-
Spiking: To 600 µL of plasma sample, add 25 µL of this compound internal standard solution (e.g., 5 ng/mL).
-
Pre-treatment: Add 200 µL of methanol and vortex to mix. This step helps in protein precipitation.
-
SPE Cartridge Conditioning: Condition an Oasis HLB 1 cc SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of a reconstitution solution (e.g., 50:50 methanol:water).
Liquid Chromatography (LC)
-
LC System: ACQUITY UPLC I-Class or similar.[5]
-
Column: ACQUITY BEH Phenyl, 1.7 µm, 2.1 mm × 100 mm.
-
Mobile Phase A: 0.1% Formic acid in 5 mM ammonium formate in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50 °C.
-
Injection Volume: 10 µL.
-
Gradient Elution: A linear gradient is typically employed to ensure separation from matrix components.
Mass Spectrometry (MS)
-
Mass Spectrometer: Xevo TQ-XS Tandem Quadrupole or equivalent.[5]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 0.5 kV.
-
Desolvation Temperature: 650 °C.
-
Cone Gas Flow: 150 L/h.
-
Desolvation Gas Flow: 1000 L/h.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mometasone Furoate: 520.9 → 355.15
-
This compound: Set according to the specific mass of the internal standard (e.g., ~524 → 355.0).
-
Experimental Workflow Visualization
The overall process from sample collection to data analysis follows a structured workflow.
Caption: Workflow for the quantitative analysis of Mometasone Furoate using MF-d3.
References
- 1. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
The Role of Mometasone Furoate-d3 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and application of Mometasone Furoate-d3 as an internal standard in the quantitative analysis of Mometasone Furoate. This document provides detailed experimental protocols, quantitative data, and visual representations of key processes to aid researchers in developing and validating robust analytical methods.
Introduction to Internal Standards in Bioanalysis
In quantitative analysis, particularly in chromatography and mass spectrometry, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality control samples. The internal standard is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the analytical instrument.[2]
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[3] In this compound, three hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to Mometasone Furoate but has a different mass, allowing for its differentiation by a mass spectrometer.[4]
The primary advantage of using a deuterated internal standard is that it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source.[3][4] This co-elution and similar behavior allow for accurate correction of variations that can occur during sample processing and analysis, leading to more precise and accurate quantification of the analyte.[4]
Mechanism of this compound as an Internal Standard
The fundamental principle behind using this compound as an internal standard lies in the relative response of the analyte to the internal standard. The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the analyte's concentration. This ratio remains constant even if there are variations in sample extraction recovery, injection volume, or ionization efficiency, as both the analyte and the internal standard are affected proportionally.
dot
Caption: Solid-Phase Extraction (SPE) workflow.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids.
Materials:
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution
Protocol:
-
Addition of IS: Add a known amount of this compound to the plasma sample.
-
Extraction: Add the extraction solvent to the sample at a specified ratio (e.g., 5:1 v/v).
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.
-
Collection: Transfer the organic layer containing the analyte and internal standard to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.05% ammonia in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Elution: A time-programmed gradient is used to separate Mometasone Furoate from endogenous plasma components.
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Mometasone Furoate Transition: m/z 520.9 → 355.0
-
This compound Transition: m/z 525.8 → 355.0
-
[5]### 5. Mometasone Furoate Signaling Pathway
Mometasone Furoate is a synthetic corticosteroid that exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor (GR). U[6]nderstanding this pathway is crucial for researchers in drug development.
Mometasone Furoate, being a lipophilic molecule, crosses the cell membrane and binds to the GR in the cytoplasm. T[7]his binding event causes the dissociation of heat shock proteins and leads to the translocation of the activated Mometasone Furoate-GR complex into the nucleus. I[7]n the nucleus, this complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), which are present in the promoter regions of target genes. T[6]his interaction modulates gene transcription, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and chemokines.
[6]dot
Caption: Mometasone Furoate signaling pathway.
Conclusion
This compound serves as an exemplary internal standard for the accurate and precise quantification of Mometasone Furoate in complex biological matrices. Its chemical similarity to the analyte ensures that it effectively corrects for variations throughout the analytical process, from sample preparation to instrumental analysis. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and scientists in the field of drug development and bioanalysis, enabling the development of robust and reliable analytical methods.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Mometasone Furoate-d3: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Mometasone Furoate-d3, a deuterated analog of the potent synthetic corticosteroid, Mometasone Furoate. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive information on suppliers, quality specifications, and its application as an internal standard in analytical methods.
Supplier and Quality Information
This compound is available from several reputable suppliers of research chemicals and analytical standards. The quality and purity of the supplied material are critical for ensuring accurate and reproducible experimental results. Below is a summary of publicly available information from various suppliers. While many suppliers provide a Certificate of Analysis (CoA) upon purchase, detailed CoAs with comprehensive batch-specific data are not always publicly accessible. Researchers are advised to request a lot-specific CoA from their chosen supplier.
| Supplier | Stated Purity | Other Quality Information |
| Cayman Chemical | ≥99% deuterated forms (d1-d3)[1] | Provided as a solid.[1] |
| Simson Pharma | Accompanied by Certificate of Analysis[2] | - |
| Clearsynth | Purity by HPLC: Not less than 90%[3] | Accompanied by Certificate of Analysis.[3] |
| Pharmaffiliates | High purity | Provided as a white solid.[4] |
| Daicel Pharma | Detailed Certificate of Analysis (CoA) provided, including 1H NMR, 13C NMR, IR, MASS, and HPLC purity analysis.[5] | Adheres to cGMP standards.[5] |
Mechanism of Action: Glucocorticoid Receptor Signaling
Mometasone Furoate exerts its anti-inflammatory effects primarily through its action as a potent agonist of the glucocorticoid receptor (GR).[6][7][8] The deuterated form, this compound, is expected to have the same mechanism of action. The signaling pathway is initiated by the diffusion of the corticosteroid across the cell membrane and its binding to the cytosolic GR. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.
Once in the nucleus, the Mometasone Furoate-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[6][7] This interaction modulates gene transcription, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules.[6]
This compound Glucocorticoid Receptor Signaling Pathway.
Application as an Internal Standard in LC-MS/MS Analysis
This compound is widely used as an internal standard (IS) for the quantification of Mometasone Furoate in biological matrices, such as human plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it helps to correct for variability during sample preparation, chromatography, and mass spectrometric detection.[9][10]
The general workflow for using this compound as an internal standard involves adding a known amount of the deuterated standard to all samples, including calibration standards, quality controls, and unknown samples, at the beginning of the sample preparation process.[11] The ratio of the analyte (Mometasone Furoate) signal to the internal standard (this compound) signal is then used to construct a calibration curve and quantify the analyte in the unknown samples.[11]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS No- 83919-23-7(unlabelled) | Simson Pharma Limited [simsonpharma.com]
- 3. clearsynth.com [clearsynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Mometasone Furoate Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 10. nebiolab.com [nebiolab.com]
- 11. youtube.com [youtube.com]
Isotopic Enrichment of Mometasone Furoate-d3 for Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment of Mometasone Furoate-d3, a critical internal standard for quantitative analysis by mass spectrometry. This document details the rationale for its use, likely synthetic approaches, and comprehensive analytical characterization.
Introduction to Isotopic Labeling in Mass Spectrometry
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, particularly for pharmacokinetic and metabolic studies of pharmaceuticals. By incorporating stable isotopes such as deuterium (²H or D), the mass of the analyte is increased without significantly altering its chemical and physical properties. This allows the isotopically labeled standard to co-elute with the unlabeled analyte during chromatographic separation while being distinguishable by the mass spectrometer. The use of a stable isotope-labeled internal standard like this compound corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise quantification.
Mometasone Furoate is a potent synthetic corticosteroid used in the treatment of various inflammatory conditions.[1][2] Its analysis in biological matrices requires a sensitive and reliable method, for which this compound serves as an ideal internal standard.[3][4]
Synthesis and Isotopic Enrichment
While specific proprietary synthesis methods for commercially available this compound are not publicly disclosed, the location of the deuterium labels provides strong evidence for the synthetic strategy. The formal name for this compound is 9,21-dichloro-17-[(2-furanyl-3,4,5-d3-carbonyl)oxy]-11β-hydroxy-16α-methyl-pregna-1,4-diene-3,20-dione, indicating that the three deuterium atoms are located on the furoate moiety.[5][6]
This points to a synthetic approach where a deuterated furoate precursor is introduced during the esterification step of the Mometasone synthesis. A plausible synthetic workflow is outlined below.
Logical Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol Considerations:
-
Starting Material: The synthesis would likely begin with a suitable Mometasone precursor, such as the 17α-hydroxy steroid.
-
Deuterated Reagent: A key component is the deuterated acylating agent, likely 2-furoyl chloride-d3. This precursor would be synthesized beforehand, incorporating deuterium at positions 3, 4, and 5 of the furan ring.
-
Esterification: The esterification reaction would couple the Mometasone precursor with the deuterated 2-furoyl chloride. This is a common reaction in steroid chemistry.
-
Purification: The final product, this compound, would require purification to remove any unreacted starting materials and side products. High-Performance Liquid Chromatography (HPLC) and crystallization are standard methods to achieve the high purity required for an analytical standard.
Analytical Characterization
The successful synthesis and isotopic enrichment of this compound must be confirmed through rigorous analytical testing. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.
Mass Spectrometry
Mass spectrometry is used to confirm the incorporation of the deuterium atoms and to establish the fragmentation pattern of the labeled compound.
Table 1: Physicochemical and Mass Spectrometric Properties of Mometasone Furoate and this compound
| Property | Mometasone Furoate | This compound |
| Molecular Formula | C₂₇H₃₀Cl₂O₆[1] | C₂₇H₂₇D₃Cl₂O₆[5][6] |
| Molecular Weight | 521.4 g/mol [1] | 524.5 g/mol [5] |
| Monoisotopic Mass | 520.1419 Da | 523.1607 Da (Calculated) |
| Precursor Ion ([M+H]⁺) | m/z 521.1 | m/z 524.1 |
| Key Fragment Ions | m/z 355.1[7] | m/z 355.1 |
Mass Fragmentation Pathway:
Caption: Proposed fragmentation of this compound in MS/MS.
The mass spectrum of this compound will show a molecular ion peak shifted by +3 m/z units compared to the unlabeled compound. The fragmentation pattern in tandem mass spectrometry (MS/MS) is crucial for its use as an internal standard. A key fragmentation is the loss of the furoate group. Since the deuterium atoms are on the furoate ring, this fragment will be deuterated. However, a common product ion for quantification is often derived from the steroid backbone, which would have the same mass as the unlabeled compound.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the exact location of the deuterium atoms and for assessing the isotopic purity.
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at positions 3, 4, and 5 of the furoate ring will be absent or significantly reduced in intensity compared to the spectrum of unlabeled Mometasone Furoate.
-
¹³C NMR: The ¹³C NMR spectrum will show changes in the signals for the carbon atoms directly bonded to deuterium. The C-D coupling will lead to splitting of these carbon signals and a decrease in their intensity in a proton-decoupled spectrum.
-
²H NMR: A deuterium NMR spectrum would show signals corresponding to the positions of the deuterium atoms, providing direct evidence of successful labeling.
Table 2: Expected NMR Spectral Data Comparison
| Nucleus | Unlabeled Mometasone Furoate | This compound (Expected) |
| ¹H NMR | Signals present for furoate protons | Absence or significant reduction of furoate proton signals |
| ¹³C NMR | Sharp signals for furoate carbons | Splitting and reduced intensity of C3, C4, and C5 furoate carbon signals |
| ²H NMR | No signals | Signals corresponding to the D3, D4, and D5 positions of the furoate ring |
Application in Quantitative Mass Spectrometry
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Mometasone Furoate in biological samples such as plasma.
Experimental Workflow for Sample Analysis
Caption: Workflow for bioanalytical quantification using this compound.
Table 3: Typical HPLC and MS/MS Parameters for Mometasone Furoate Analysis
| Parameter | Typical Value/Condition |
| HPLC Column | C18 reversed-phase[8][9] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid, ammonium formate)[8][9] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Retention Time | Typically 7-9 minutes, depending on the specific method[8][9] |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| MRM Transition (Analyte) | e.g., 521.1 -> 355.1 |
| MRM Transition (IS) | e.g., 524.1 -> 355.1 |
Conclusion
The isotopic enrichment of Mometasone Furoate with three deuterium atoms on the furoate moiety provides a robust and reliable internal standard for mass spectrometric quantification. Its synthesis is strategically designed to introduce the isotopic label in a stable position that does not affect the molecule's chromatographic behavior. Rigorous analytical characterization by mass spectrometry and NMR confirms the isotopic enrichment and purity, ensuring its suitability for demanding bioanalytical applications in drug development and clinical research.
References
- 1. Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mometasone | C22H28Cl2O4 | CID 441335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | CAS | LGC Standards [lgcstandards.com]
- 7. shimadzu.com [shimadzu.com]
- 8. tsijournals.com [tsijournals.com]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantification of Mometasone Furoate Using Mometasone Furoate-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mometasone Furoate in human plasma. The use of a deuterated internal standard, Mometasone Furoate-d3, ensures accuracy and precision, making this method ideal for pharmacokinetic studies and clinical trials where low concentrations of the drug are expected.[1][2] The protocol described herein achieves a low limit of quantification (LLOQ) and demonstrates excellent linearity and recovery.[3][4]
Introduction
Mometasone Furoate is a potent synthetic corticosteroid used in the treatment of various inflammatory conditions such as asthma, allergic rhinitis, and dermatitis.[5][6] Due to its low systemic bioavailability, typically less than 1%, plasma concentrations of Mometasone Furoate following therapeutic administration are very low.[3] Consequently, a highly sensitive and selective analytical method is required for its accurate quantification in biological matrices. LC-MS/MS has emerged as the preferred technique for this purpose due to its inherent specificity and sensitivity. The incorporation of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variabilities in sample processing and instrument response.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines a common and effective method for extracting Mometasone Furoate from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard (ISTD) working solution (e.g., 5 ng/mL)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Ammonium formate
-
Formic acid
-
Solid-phase extraction cartridges (e.g., Oasis HLB or Strata-X)[4][7]
-
Centrifuge
-
Vortex mixer
-
SPE manifold
Procedure:
-
Thaw plasma samples at room temperature.
-
To 300-600 µL of plasma, add a small volume (e.g., 25 µL) of the this compound internal standard working solution and vortex briefly.[7]
-
Add 200-700 µL of 30% (v/v) methanol in water to the plasma sample.[4][7]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to precipitate proteins (e.g., at 9400 rcf for 5 minutes).[4]
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a suitable wash solution (e.g., 1 mL of 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., 1 mL of methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase or a suitable reconstitution solution (e.g., 50:50 methanol:water).[7]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[1]
Chromatographic Conditions: A variety of columns and mobile phases can be used. The following is a representative example:
| Parameter | Condition |
| Column | ACQUITY UPLC BEH Phenyl 1.7 µm or equivalent C18 column[2] |
| Mobile Phase A | 5 mM ammonium formate in water with 0.1% formic acid or 0.05% ammonia in water[2] |
| Mobile Phase B | Methanol or Acetonitrile[2] |
| Flow Rate | 0.4 - 1.0 mL/min[2] |
| Column Temperature | 40 - 50°C[4] |
| Injection Volume | 5 - 20 µL |
| Gradient Elution | A linear gradient is typically employed. For example, starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. |
Mass Spectrometric Conditions: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.
| Parameter | Mometasone Furoate | This compound |
| Ionization Mode | ESI Positive or APCI Negative[1][2] | ESI Positive or APCI Negative[1] |
| Precursor Ion (m/z) | 520.9[2][8] | 525.8 or other appropriate m/z for the deuterated standard[2][8] |
| Product Ion (m/z) | 355.0[2][8] | 355.0[2][8] |
| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |
| Cone Voltage | Optimized for the specific instrument | Optimized for the specific instrument |
Quantitative Data Summary
The following tables summarize the quantitative performance of various published LC-MS/MS methods for Mometasone Furoate.
Table 1: Method Performance Characteristics
| Parameter | Method 1 | Method 2 | Method 3 |
| LLOQ (pg/mL) | 0.5 | 0.25[2][4] | 15[1] |
| Calibration Curve Range (pg/mL) | 0.5 - 60[7] | 0.25 - 100[2][4] | 15 - 1000 |
| Internal Standard | This compound | Isotopically labeled mometasone furoate-13C,d6[9] | 13C-fluticasone propionate[1] |
| Sample Volume (µL) | 600[7] | 300[4] | Not Specified |
| Recovery (%) | ~85[7] | >80[4] | Not Specified |
| Intra-day Precision (%CV) | <15 | <8[4] | ≤15[1] |
| Inter-day Precision (%CV) | <15 | <8[4] | ≤15[1] |
Visualizations
Mometasone Furoate Signaling Pathway
Mometasone Furoate, a glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates the transcription of target genes. It upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory proteins such as cytokines and chemokines.[5][10][11]
Caption: Mometasone Furoate signaling pathway.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates the key steps involved in the quantification of Mometasone Furoate from plasma samples.
Caption: Experimental workflow for Mometasone Furoate quantification.
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard provides a highly sensitive, specific, and reliable approach for the quantification of Mometasone Furoate in human plasma. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical research, enabling accurate assessment of Mometasone Furoate pharmacokinetics. The robustness of this method makes it well-suited for regulated bioanalytical laboratories.[4]
References
- 1. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of mometasone furoate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. sciex.com [sciex.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. jetir.org [jetir.org]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. A sensitive, heart-cutting, two-dimensional liquid chromatography–tandem mass spectrometry method for the determination of mometasone furoate in human plasma : application for a bioequivalence study in nasal spray formulations - Acta Chromatographica - Tom Vol. 36, no. 1 (2024) - BazTech - Yadda [yadda.icm.edu.pl]
- 10. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]
- 11. Mometasone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Bioequivalence Studies of Topical Corticosteroids Using Mometasone Furoate-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting bioequivalence (BE) studies of topical corticosteroid formulations, with a specific focus on the use of Mometasone Furoate-d3 as an internal standard for quantitative analysis. The protocols outlined below are based on established regulatory guidelines and validated analytical methodologies.
Introduction
Topical corticosteroids are widely used for the treatment of various inflammatory skin conditions. Establishing the bioequivalence of generic topical corticosteroid formulations to a reference product is a critical step in their development and approval. Due to the local action and often low systemic absorption of these drugs, traditional pharmacokinetic studies based on blood concentrations can be challenging. Therefore, pharmacodynamic studies, such as the vasoconstrictor assay, are commonly employed as a surrogate measure of bioavailability and bioequivalence.[1][2]
Accurate and precise quantification of the active pharmaceutical ingredient (API), Mometasone Furoate, in biological matrices is essential for certain study designs and to support safety assessments. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for reliable bioanalytical method development and validation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
In Vivo Bioequivalence Assessment: The Vasoconstrictor Assay
The vasoconstrictor assay, or skin blanching assay, is a well-established pharmacodynamic method to assess the potency and bioavailability of topical corticosteroids.[1][2] The degree of skin blanching is proportional to the amount of corticosteroid that penetrates the skin and causes local vasoconstriction.
Objective: To compare the vasoconstrictive effects of a test and reference topical formulation of Mometasone Furoate.
Methodology:
-
Subject Selection: Healthy adult volunteers with no history of skin diseases or allergies to corticosteroids are recruited. Subjects should demonstrate a discernible blanching response to a known potent corticosteroid during a screening phase.[3][4]
-
Pilot Dose-Duration Response Study: A pilot study is conducted with the reference product to determine the appropriate dose duration for the pivotal study. Various application times are tested to identify the dose duration that produces a response on the steep part of the dose-response curve (typically around the ED50).[3]
-
Pivotal Bioequivalence Study Design: A randomized, double-blind, within-subject comparison is performed.
-
Application of Formulations: A precise amount (e.g., 5 mg/cm²) of the test and reference formulations are applied to designated sites on the forearms of the subjects for the predetermined duration.[5] Untreated sites serve as controls.
-
Assessment of Vasoconstriction: Skin blanching is measured at specified time points after removal of the formulations (e.g., 0, 2, 4, 6, 19, and 24 hours).[5] Measurements are typically performed using a chromameter to provide objective and quantitative data on skin color changes.
-
Data Analysis: The change in skin color is recorded, and the Area Under the Effect Curve (AUEC) is calculated for both the test and reference products. Bioequivalence is determined by comparing the 90% confidence intervals of the ratio of the test and reference AUEC values, which should fall within the regulatory acceptance range (typically 80-125%).[5][6]
Experimental Workflow for Vasoconstrictor Assay
Caption: Workflow of a typical vasoconstrictor assay for topical corticosteroid bioequivalence.
Bioanalytical Method for Mometasone Furoate in Human Plasma using LC-MS/MS
This protocol describes a sensitive and robust method for the quantification of Mometasone Furoate in human plasma using this compound as an internal standard (IS).
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical column (e.g., C18)
-
Mometasone Furoate reference standard
-
This compound internal standard
-
Human plasma (EDTA)
-
Acetonitrile, Methanol, Formic Acid, Ammonium Formate (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
Sample Preparation (Solid Phase Extraction):
-
To 600 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard solution (e.g., 5 ng/mL).
-
Add 200 µL of methanol and vortex to mix.
-
Condition an SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of a methanol/water solution (e.g., 30:70 v/v).
-
Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100-200 µL of mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Parameters:
The following tables summarize typical LC-MS/MS parameters for the analysis of Mometasone Furoate and its deuterated internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH Phenyl 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in 5 mM ammonium formate in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Linear gradient optimized for separation |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7][8] |
| Capillary Voltage | 0.5 kV |
| Desolvation Temperature | 650°C |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Mometasone Furoate and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mometasone Furoate | 521.1 | 355.1 |
| This compound (IS) | 524.1 | 355.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. The transitions for the internal standard are based on the expected mass shift due to deuterium labeling. A previously published method used a transition of m/z 525.8 → 355.0 for the internal standard.[7][8][9]
Method Validation:
The bioanalytical method should be fully validated according to regulatory guidelines, including assessment of:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Table 4: Representative Quantitative Data from Method Validation
| Parameter | Mometasone Furoate |
| Linearity Range | 0.5 - 60 pg/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | ~85% |
Glucocorticoid Signaling Pathway
Topical corticosteroids exert their anti-inflammatory effects by binding to glucocorticoid receptors (GR) in the cytoplasm of skin cells. This binding initiates a cascade of events leading to the regulation of gene expression.
Glucocorticoid Receptor Signaling Pathway
Caption: Simplified overview of the glucocorticoid receptor signaling pathway.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a reliable and sensitive approach for the quantification of Mometasone Furoate in biological samples. When combined with a well-controlled vasoconstrictor assay, these methodologies offer a robust framework for establishing the bioequivalence of topical corticosteroid formulations, ensuring that generic products meet the same standards of quality, efficacy, and safety as the innovator product.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. gmp-compliance.org [gmp-compliance.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Bioequivalence of 0.1% mometasone furoate lotion to 0.1% mometasone furoate hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kbdk-kp.alma.exlibrisgroup.com [kbdk-kp.alma.exlibrisgroup.com]
- 7. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Highly sensitive LC-MS/MS method for the quantitative analysis of mometasone furoate in human plasma, method validation and application to clinical pharmacokinetic studies - OAK Open Access Archive [oak.novartis.com]
Application of Mometasone Furoate-d3 in Dermal Absorption and Skin Penetration Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Mometasone Furoate-d3 in dermal absorption and skin penetration studies. While this compound is primarily utilized as an internal standard for the accurate quantification of Mometasone Furoate in biological matrices via liquid chromatography-mass spectrometry (LC-MS/MS), the experimental protocols and data presented herein for Mometasone Furoate are directly applicable. The deuterated form (d3) is chemically and physically analogous to the non-deuterated compound, ensuring that its behavior in dermal absorption and skin penetration studies is representative.
Introduction
Mometasone Furoate is a potent synthetic corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] It is widely used in topical formulations for the treatment of various skin disorders. Understanding the dermal absorption and skin penetration of Mometasone Furoate is crucial for optimizing drug delivery, ensuring efficacy, and minimizing potential systemic side effects. This compound serves as an invaluable tool in these studies, enabling highly precise and accurate quantification of the active compound in skin tissues and receptor fluids.
Mechanism of Action: Mometasone Furoate exerts its anti-inflammatory effects by inhibiting the release of arachidonic acid, a precursor to potent inflammatory mediators like prostaglandins and leukotrienes.[3] It achieves this by inducing the synthesis of phospholipase A2 inhibitory proteins, collectively known as lipocortins.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro dermal absorption and skin penetration studies of Mometasone Furoate. These values are representative of what can be expected when conducting similar studies, with this compound used as an internal standard for quantification.
Table 1: In Vitro Skin Permeation of Mometasone Furoate from a Gel Formulation
| Parameter | Value | Reference |
| Permeated Amount (48h) | 0.81 ± 0.11% | [4] |
| Flux | 0.033 ± 0.004 µg/cm²/h | [4] |
| Lag Time | 6.54 ± 1.23 h | [4] |
| Permeability Coefficient | 3.3 x 10⁻⁵ cm/h | [4] |
Table 2: Ex Vivo Human Skin Distribution of Mometasone Furoate from a Cream Formulation (24h)
| Skin Layer | Mometasone Furoate (µg/cm²) | Reference |
| Epidermis | 1.2 ± 0.3 | [5] |
| Dermis | 0.5 ± 0.1 | [5] |
| Receiver Fluid | 0.1 ± 0.05 | [5] |
Table 3: Cumulative Permeation of Mometasone Furoate Through Human Skin from Different Cream Formulations with Emollients (24h)
| Formulation | Cumulative Amount Permeated (µg/cm²) | Reference |
| Elocon® Cream Alone | ~0.1 | [5] |
| Elocon® Cream + Diprobase® Cream (Premixed) | ~0.05 | [5] |
| Elocon® Cream + Hydromol Intensive® Cream (Premixed) | ~0.4 | [5] |
Experimental Protocols
In Vitro Dermal Absorption using Franz Diffusion Cells
This protocol describes a typical in vitro skin permeation study using Franz diffusion cells to evaluate the dermal absorption of Mometasone Furoate from a topical formulation. This compound is used as an internal standard for LC-MS/MS analysis.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Topical formulation of Mometasone Furoate (e.g., 0.1% cream)
-
This compound solution (internal standard)
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer)
-
LC-MS/MS system
Procedure:
-
Skin Preparation: Thaw frozen excised skin at room temperature. Remove any subcutaneous fat and cut the skin into sections suitable for mounting on the Franz diffusion cells.
-
Franz Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Receptor Compartment: Fill the receptor compartment with the receptor solution and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic physiological skin surface temperature.
-
Dosing: Apply a finite dose of the Mometasone Furoate formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution. Replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
Sample Analysis:
-
To each collected sample, add a known concentration of this compound as an internal standard.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of Mometasone Furoate.
-
-
Data Analysis: Calculate the cumulative amount of Mometasone Furoate permeated per unit area over time. Determine the steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL).
Skin Penetration and Distribution Study
This protocol outlines the procedure to determine the distribution of Mometasone Furoate within the different layers of the skin following topical application.
Procedure:
-
Follow steps 1-4 of the In Vitro Dermal Absorption protocol.
-
Study Termination: At the end of the study period (e.g., 24 hours), dismount the skin from the Franz diffusion cells.
-
Skin Surface Cleaning: Carefully clean the skin surface to remove any unabsorbed formulation.
-
Skin Layer Separation:
-
Separate the epidermis from the dermis using a heat-separation technique or by manual dissection.
-
-
Extraction:
-
Mince each skin layer and extract Mometasone Furoate using a suitable organic solvent (e.g., acetonitrile).
-
Add this compound as an internal standard to the extraction solvent.
-
-
Sample Analysis: Analyze the extracts using a validated LC-MS/MS method to quantify the amount of Mometasone Furoate in the epidermis and dermis.
Visualizations
Signaling Pathway
References
- 1. DailyMed - MOMETASONE FUROATE solution [dailymed.nlm.nih.gov]
- 2. Comparative safety and efficacy of topical mometasone furoate with other topical corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skin permeation and penetration of mometasone furoate in the presence of emollients: An ex vivo evaluation of clinical application protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Solid-Phase Extraction Protocol for Mometasone Furoate Using Mometasone Furoate-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the solid-phase extraction (SPE) of Mometasone Furoate from biological matrices, such as human plasma, utilizing Mometasone Furoate-d3 as an internal standard (ISTD). This method is particularly suited for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[1] The use of a stable isotope-labeled internal standard like this compound enhances the accuracy and precision of quantification by correcting for matrix effects and variations in sample processing.[1]
Mometasone Furoate is a potent synthetic corticosteroid with significant anti-inflammatory properties.[2] Its therapeutic efficacy is derived from its high affinity for the glucocorticoid receptor.[3][4] Accurate quantification of Mometasone Furoate in biological samples is challenging due to its low systemic bioavailability and resulting low circulating plasma concentrations. The described SPE protocol effectively concentrates the analyte and removes potential interferences, enabling sensitive and reliable quantification at sub-picogram per milliliter levels.[5]
Signaling Pathway of Mometasone Furoate
Mometasone Furoate, a glucocorticoid, exerts its anti-inflammatory effects by modulating gene expression. It diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[6][7] This binding event triggers the dissociation of heat shock proteins from the GR, leading to the activation and nuclear translocation of the Mometasone Furoate-GR complex.[7] Within the nucleus, this complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[6][7] This interaction can either upregulate the transcription of anti-inflammatory genes or downregulate the expression of pro-inflammatory genes, such as those encoding for cytokines and chemokines.[6]
Caption: Mometasone Furoate signaling pathway.
Experimental Protocol: Solid-Phase Extraction of Mometasone Furoate
This protocol is optimized for the extraction of Mometasone Furoate from 600 µL of human plasma using Oasis HLB 1 cc cartridges.
Materials:
-
Mometasone Furoate analytical standard
-
This compound (Internal Standard)
-
Human Plasma (K2EDTA)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid
-
Ammonium Formate
-
Oasis HLB 1 cc Solid-Phase Extraction Cartridges
-
Centrifuge
-
Vortex mixer
-
SPE manifold
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.[5]
-
Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing:
-
Drying: Dry the cartridge for a few seconds under vacuum.[5]
-
Elution: Elute Mometasone Furoate and this compound from the cartridge with 0.5 to 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).[5]
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
-
Caption: Solid-Phase Extraction Workflow.
Data Presentation
The following tables summarize the quantitative performance data typically achieved with this SPE-LC-MS/MS method for Mometasone Furoate.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.25 - 0.5 pg/mL | [5] |
| Upper Limit of Quantification (ULOQ) | 20 - 100 pg/mL | [8][5] |
| Linearity (r²) | > 0.99 | [8] |
| Recovery | ~80 - 85% | |
| Inter-day Precision (%RSD) | < 15% | [5] |
| Intra-day Precision (%RSD) | < 15% | [5] |
| Accuracy (% Nominal) | 85 - 115% | [5] |
Table 2: LC-MS/MS Parameters for Mometasone Furoate and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Mometasone Furoate | 520.9 | 355.15 | [5] |
| This compound (ISTD) | 524.2 | 355.2 |
Conclusion
The described solid-phase extraction protocol using this compound as an internal standard provides a robust and sensitive method for the quantification of Mometasone Furoate in biological matrices. The high recovery and low limit of quantification make it suitable for demanding applications in clinical and pharmaceutical research. Adherence to the detailed steps outlined in this protocol will ensure reliable and reproducible results.
References
- 1. veeprho.com [veeprho.com]
- 2. waters.com [waters.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
Application Notes and Protocols: Mometasone Furoate-d3 in Inhaled Corticosteroid Delivery System Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Mometasone Furoate-d3 as an internal standard for the accurate quantification of Mometasone Furoate in biological matrices, a critical aspect of studying inhaled corticosteroid delivery systems. The protocols outlined below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which offer high sensitivity and selectivity for pharmacokinetic and bioequivalence studies.
Introduction
Mometasone Furoate is a potent synthetic corticosteroid utilized in the treatment of asthma and other respiratory conditions. When delivered via inhalation, it is crucial to accurately measure its concentration in systemic circulation to assess the delivery efficiency, pharmacokinetics, and overall safety of the inhalation device. Due to the low systemic bioavailability of inhaled Mometasone Furoate (<1%), highly sensitive analytical methods are required.[1][2][3]
This compound, a deuterated analog of the drug, serves as an ideal internal standard (ISTD) for quantitative analysis.[1][4] Its chemical and physical properties are nearly identical to Mometasone Furoate, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for distinct detection by a mass spectrometer. This corrects for variations in sample extraction and instrument response, leading to highly accurate and precise quantification.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters from a validated LC-MS/MS method for the analysis of Mometasone Furoate in human plasma using this compound as an internal standard.[1][5]
Table 1: LC-MS/MS Method Parameters [1][5]
| Parameter | Value |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard | This compound |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL |
| Linear Dynamic Range | 0.5 - 60 pg/mL |
| Sample Matrix | Human Plasma |
| Sample Volume | 600 µL |
Table 2: Multiple Reaction Monitoring (MRM) Transitions [5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mometasone Furoate | 521.12 | 355.1 |
| This compound (ISTD) | 524.12 | 355.1 |
Experimental Protocols
Preparation of Standard and Internal Standard Solutions
Objective: To prepare stock solutions, calibration curve standards, and quality control (QC) samples for the quantification of Mometasone Furoate.
Materials:
-
Mometasone Furoate reference standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Commercially available human plasma
Procedure:
-
Stock Solutions:
-
Prepare a primary stock solution of Mometasone Furoate in methanol.
-
Prepare a primary stock solution of this compound in methanol.
-
-
Working Standard Solutions:
-
Serially dilute the Mometasone Furoate primary stock solution with methanol to create a series of working standard solutions. These will be used to spike into the plasma to create the calibration curve.
-
-
Internal Standard Spiking Solution:
-
Dilute the this compound primary stock solution with an appropriate solvent to a final concentration of 5 ng/mL.[5]
-
-
Calibration Curve Standards and Quality Control Samples:
Sample Preparation: Solid-Phase Extraction (SPE)
Objective: To extract Mometasone Furoate and this compound from human plasma and remove potential interferences prior to LC-MS/MS analysis.
Materials:
-
Plasma samples (unknowns, calibration standards, QCs)
-
This compound internal standard spiking solution (5 ng/mL)
-
Methanol
-
SPE manifold
-
To 600 µL of each plasma sample, add 25 µL of the 5 ng/mL this compound internal standard spiking solution.[5]
-
Condition the SPE cartridges with an appropriate solvent.
-
Load the pre-treated plasma samples onto the SPE cartridges.
-
Wash the cartridges to remove interfering substances.
-
Elute the analyte and internal standard from the cartridges with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Analysis
Objective: To chromatographically separate and detect Mometasone Furoate and this compound for quantification.
Instrumentation:
-
Waters ACQUITY UPLC I-Class System[5]
-
Waters Xevo TQ-XS Mass Spectrometer[5]
-
ACQUITY UPLC BEH Phenyl 1.7 µm Column[5]
Chromatographic Conditions: [5]
-
Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient is employed to ensure optimal separation.
Mass Spectrometry Conditions: [5]
-
Ionization Mode: UniSpray
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Monitor the MRM transitions specified in Table 2.
Visualizations
Caption: Workflow for the quantification of Mometasone Furoate in plasma.
Caption: Mometasone Furoate's mechanism of anti-inflammatory action.
References
Application Notes and Protocols for High-Throughput Screening Assays Using Mometasone Furoate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mometasone Furoate is a potent synthetic corticosteroid with high affinity for the glucocorticoid receptor (GR).[1][2] Its anti-inflammatory, anti-pruritic, and vasoconstrictive properties make it a cornerstone in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and dermatitis.[1][2][3] The mechanism of action involves binding to the cytoplasmic GR, which then translocates to the nucleus and modulates the transcription of target genes, leading to the suppression of inflammatory responses.[1][2] Mometasone Furoate-d3, a deuterated isotopologue of Mometasone Furoate, serves as an invaluable tool in analytical and research settings, primarily as an internal standard for mass spectrometry-based quantification. This document provides detailed application notes and protocols for a novel high-throughput screening (HTS) assay utilizing this compound to identify and characterize new modulators of the glucocorticoid receptor.
Application: High-Throughput Screening for Glucocorticoid Receptor Modulators
This application note describes a competitive binding assay in a high-throughput format designed to screen large compound libraries for their ability to interact with the glucocorticoid receptor. The assay leverages the high affinity of Mometasone Furoate for the GR and uses this compound as a tracer, which can be sensitively and accurately quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach offers a non-radioactive and highly specific alternative to traditional radioligand binding assays.
Principle of the Assay
The assay is based on the principle of competition for binding to the glucocorticoid receptor. A fixed concentration of this compound (the "tracer") is incubated with a source of glucocorticoid receptors (e.g., purified recombinant human GR or cell lysates) in the presence of varying concentrations of a test compound. Compounds that bind to the GR will compete with this compound for the binding site. The amount of unbound this compound in the supernatant after separation of the receptor-ligand complex is quantified by LC-MS/MS. A decrease in the bound-to-free ratio of this compound with increasing concentrations of the test compound indicates that the compound binds to the glucocorticoid receptor.
Signaling Pathway: Glucocorticoid Receptor Action
The binding of Mometasone Furoate to the glucocorticoid receptor initiates a cascade of events that ultimately leads to the modulation of gene expression.
Figure 1: Simplified signaling pathway of Mometasone Furoate action via the glucocorticoid receptor.
Experimental Protocols
Protocol 1: High-Throughput Competitive Binding Assay Using this compound and LC-MS/MS
1. Materials and Reagents:
-
This compound: Deuterated internal standard.
-
Recombinant Human Glucocorticoid Receptor (GR): Commercially available.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1% BSA.
-
Wash Buffer: Ice-cold PBS, pH 7.4.
-
96-well Filter Plates: With a molecular weight cut-off of 10 kDa.
-
96-well Collection Plates.
-
Acetonitrile (ACN): LC-MS grade.
-
Formic Acid (FA): LC-MS grade.
-
LC-MS/MS System: Equipped with an electrospray ionization (ESI) source.
2. Experimental Workflow:
Figure 2: Experimental workflow for the HTS competitive binding assay.
3. Assay Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of recombinant human GR in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a working solution of this compound in assay buffer. The concentration should be at or below the Kd for its binding to the GR.
-
Prepare serial dilutions of test compounds in DMSO, and then dilute further in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
In a 96-well plate, add 25 µL of assay buffer to all wells.
-
Add 25 µL of the test compound solution to the appropriate wells. For control wells (total binding and non-specific binding), add 25 µL of assay buffer with 1% DMSO.
-
Add 25 µL of the this compound working solution to all wells.
-
To the non-specific binding (NSB) wells, add a high concentration of unlabeled Mometasone Furoate (e.g., 10 µM).
-
Initiate the binding reaction by adding 25 µL of the GR working solution to all wells.
-
-
Incubation:
-
Seal the plate and incubate for 2-4 hours at room temperature with gentle agitation to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Pre-wet the 96-well filter plate with wash buffer.
-
Transfer the contents of the assay plate to the filter plate.
-
Apply vacuum to separate the bound GR-ligand complex (retained on the filter) from the unbound ligand (passes through into the collection plate).
-
Wash the filters twice with ice-cold wash buffer.
-
-
Sample Preparation for LC-MS/MS:
-
To the filtrate in the collection plate, add 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a different deuterated steroid) to precipitate any remaining proteins.
-
Centrifuge the plate to pellet the precipitate.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a suitable LC-MS/MS method optimized for the detection and quantification of this compound.
-
4. Data Analysis:
-
Calculate the percentage of specific binding for each test compound concentration using the following formula: % Specific Binding = [(Signal_sample - Signal_NSB) / (Signal_total_binding - Signal_NSB)] * 100
-
Calculate the percent inhibition of this compound binding for each test compound concentration: % Inhibition = 100 - % Specific Binding
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
The quantitative data obtained from the HTS assay can be summarized in the following tables for clear comparison of the binding affinities of different compounds.
Table 1: Binding Affinity of Mometasone Furoate for the Glucocorticoid Receptor
| Parameter | Value | Reference |
| Relative Binding Affinity (RBA) | ~2240 | [1] |
| IC50 (nM) | ~0.5 | [2] |
Relative Binding Affinity is expressed relative to dexamethasone (RBA = 100).
Table 2: Example HTS Data for Test Compounds
| Compound ID | IC50 (nM) | Maximum Inhibition (%) |
| Control (Mometasone Furoate) | 0.52 | 98.5 |
| Test Compound A | 15.8 | 95.2 |
| Test Compound B | > 10,000 | 10.1 |
| Test Compound C | 250.3 | 88.9 |
Conclusion
The described high-throughput screening assay using this compound provides a robust, sensitive, and non-radioactive method for identifying and characterizing novel glucocorticoid receptor modulators. The use of LC-MS/MS for detection offers high specificity and accuracy, minimizing interference from complex sample matrices. This protocol can be readily adapted for automated liquid handling systems, making it suitable for large-scale screening campaigns in drug discovery and development.
References
- 1. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mometasone furoate is a less specific glucocorticoid than fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mometasone Furoate-d3 Isotopic Interference in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic interference issues with Mometasone Furoate-d3 in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Mometasone Furoate and its d3-labeled internal standard?
A1: Isotopic interference occurs when the signal of the this compound internal standard is artificially inflated by contributions from the naturally occurring isotopes of the unlabeled Mometasone Furoate analyte. Mometasone Furoate has a complex isotopic pattern due to the presence of carbon (¹³C) and two chlorine atoms (³⁷Cl). The M+1, M+2, and M+3 isotopes of the analyte can overlap with the mass of the d3-labeled internal standard, leading to inaccuracies in quantification, especially at high analyte concentrations.
Q2: Why is this compound susceptible to this interference?
A2: Mometasone Furoate (C₂₇H₃₀Cl₂O₆) has a nominal mass of approximately 520.1 Da. The d3-labeled internal standard has a nominal mass of approximately 523.1 Da. The interference arises because the natural isotopic distribution of the unlabeled analyte can produce ions with masses that are very close to or the same as the internal standard. For example, the M+3 peak of Mometasone Furoate, resulting from the combined presence of ¹³C and ³⁷Cl isotopes, can directly overlap with the parent ion of this compound.
Q3: What are the primary consequences of unaddressed isotopic interference?
A3: The primary consequences of unaddressed isotopic interference are inaccurate and unreliable quantitative results. Specifically, it can lead to:
-
Underestimation of the true analyte concentration: This occurs because the inflated internal standard signal leads to a lower analyte/internal standard peak area ratio.
-
Non-linear calibration curves: The interference is often concentration-dependent, causing the calibration curve to become non-linear, particularly at the higher concentration end.
-
Poor assay precision and accuracy: The overall reliability of the bioanalytical method is compromised.
Q4: How can I predict the potential for isotopic interference?
A4: The potential for interference can be predicted by examining the theoretical isotopic distribution of Mometasone Furoate. Online isotopic distribution calculators can be used to determine the expected relative abundances of the M+1, M+2, and M+3 isotopes based on its chemical formula (C₂₇H₃₀Cl₂O₆). A significant relative abundance of the M+3 isotope indicates a high likelihood of interference with the this compound signal.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating isotopic interference of this compound.
Problem: Inaccurate quantification, non-linear calibration curve, or high variability in results.
Step 1: Assess the Isotopic Contribution
-
Action: Analyze a high-concentration standard of unlabeled Mometasone Furoate and monitor the MRM transition of this compound.
-
Expected Outcome: In the absence of the internal standard, a significant signal in the d3-channel indicates isotopic crosstalk from the analyte.
Step 2: Chromatographic Separation
-
Action: Optimize the liquid chromatography (LC) method to achieve baseline separation between Mometasone Furoate and any potential interfering endogenous compounds. While this will not separate the analyte from its isotopes, it will ensure a clean baseline.
-
Methodology:
-
Column: Utilize a high-resolution column (e.g., C18, Phenyl-Hexyl).
-
Mobile Phase: Experiment with different mobile phase compositions (e.g., gradients of acetonitrile or methanol with additives like formic acid or ammonium formate).
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak shape and resolution.
-
Step 3: Mass Spectrometry Parameter Optimization
-
Action: Select unique and specific MRM transitions for both the analyte and the internal standard to minimize overlap.
-
Methodology:
-
Perform a product ion scan for both Mometasone Furoate and this compound to identify unique fragment ions.
-
If possible, choose a fragment ion for the d3-internal standard that does not have a corresponding fragment from the unlabeled analyte at the same m/z.
-
Step 4: Data Processing and Correction
-
Action: If chromatographic and mass spectrometric optimization is insufficient, a mathematical correction can be applied during data processing.
-
Methodology:
-
Determine the percentage contribution of the M+3 isotope of Mometasone Furoate to the this compound signal by injecting a known concentration of the analyte without the internal standard.
-
Use this correction factor to subtract the contribution from the measured internal standard peak area in all samples.
-
Quantitative Data Summary
The following table summarizes the theoretical isotopic distribution of Mometasone Furoate (C₂₇H₃₀Cl₂O₆) and typical MRM transitions used in LC-MS/MS analysis.
| Parameter | Value/Transition | Source/Note |
| Mometasone Furoate | ||
| Molecular Formula | C₂₇H₃₀Cl₂O₆ | PubChem CID: 441336 |
| Monoisotopic Mass | 520.1369 Da | Calculated |
| M+1 Relative Abundance | ~31.5% | Calculated using an isotopic distribution calculator. Primarily due to ¹³C. |
| M+2 Relative Abundance | ~18.5% | Calculated. Significant contribution from the two ³⁷Cl atoms. |
| M+3 Relative Abundance | ~3.5% | Calculated. This is the primary source of interference for this compound. |
| Precursor Ion (m/z) | 521.2 [M+H]⁺ | Commonly observed adduct in positive ion mode. |
| Product Ions (m/z) | 355.1, 263.1 | Common fragment ions. |
| This compound | ||
| Molecular Formula | C₂₇H₂₇D₃Cl₂O₆ | |
| Monoisotopic Mass | 523.1557 Da | Calculated |
| Precursor Ion (m/z) | 524.2 [M+H]⁺ | |
| Product Ions (m/z) | 355.1, 263.1 | Often the same product ions as the unlabeled analyte are monitored. |
Experimental Protocols
Protocol 1: Determination of Isotopic Contribution
-
Prepare a high-concentration stock solution of unlabeled Mometasone Furoate (e.g., 1 µg/mL) in a suitable solvent (e.g., methanol).
-
Set up an LC-MS/MS method with the optimized chromatographic conditions for Mometasone Furoate.
-
Define two MRM transitions:
-
Mometasone Furoate: e.g., 521.2 -> 355.1
-
This compound: e.g., 524.2 -> 355.1
-
-
Inject the high-concentration Mometasone Furoate standard into the LC-MS/MS system.
-
Acquire data for both MRM transitions.
-
Integrate the peak area observed in the this compound channel (A_interference) and the Mometasone Furoate channel (A_analyte).
-
Calculate the percent contribution: % Contribution = (A_interference / A_analyte) * 100.
Visualizations
Caption: Logical diagram illustrating the isotopic interference pathway.
Caption: Troubleshooting workflow for addressing isotopic interference.
Improving sensitivity for Mometasone Furoate quantification with Mometasone Furoate-d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Mometasone Furoate-d3 to improve the sensitivity of Mometasone Furoate quantification, particularly in biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of Mometasone Furoate in plasma so challenging?
A1: Quantifying Mometasone Furoate in plasma is challenging due to several factors. The drug exhibits very low systemic bioavailability (<1%) after inhalation, leading to extremely low circulating plasma concentrations.[1][2][3][4] Additionally, Mometasone Furoate is highly lipophilic and has high plasma protein binding (~90%), which can complicate extraction from plasma samples.[5][6] These properties necessitate a highly sensitive and robust analytical method to achieve accurate measurements.[4]
Q2: What is the role of this compound in the analysis?
A2: this compound is a stable isotope-labeled version of Mometasone Furoate, meaning it is chemically identical but has a slightly higher mass. It is used as an internal standard (ISTD) in LC-MS/MS analysis.[1][7] The ISTD is added at a known concentration to all samples (calibration standards, quality controls, and unknowns) at the beginning of the sample preparation process.[1] It co-elutes with the analyte and helps to correct for variability in sample extraction, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantification.
Q3: What Lower Limit of Quantification (LLOQ) can be realistically achieved with current methods?
A3: With modern instrumentation and optimized methods, LLOQs in the sub-picogram per milliliter range are achievable. Several studies report achieving an LLOQ of 0.5 pg/mL or even 0.25 pg/mL from 300 µL to 600 µL of plasma.[1][2][3][5][6] Achieving this level of sensitivity typically requires a combination of efficient sample preparation like Solid Phase Extraction (SPE), advanced UPLC systems, and a highly sensitive tandem quadrupole mass spectrometer.[1][2][6]
Q4: What are the most common sample preparation techniques for improving sensitivity?
A4: Solid Phase Extraction (SPE) is the most widely recommended technique for preparing plasma samples for Mometasone Furoate analysis.[1][4][5] SPE provides excellent sample cleanup by removing endogenous interferences from the plasma matrix and allows for concentration of the analyte, both of which are critical for achieving low detection limits.[1][5] Polymeric reversed-phase sorbents like Oasis HLB are commonly used for this purpose.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient sample extraction or low recovery.[4] 2. Suboptimal ionization in the mass spectrometer. 3. Matrix suppression effects.[5] 4. Insufficient sample volume or concentration.[6] | 1. Optimize the SPE protocol (sorbent type, wash/elution solvents). An extraction recovery of ~80-85% is considered good.[2][6] 2. Optimize MS source parameters (e.g., capillary voltage, gas flows, temperatures).[4] Consider using advanced ion sources like UniSpray or heated ESI.[1][4] The sodium adduct of Mometasone Furoate may offer better signal.[6] 3. Improve chromatographic separation to resolve the analyte from interfering matrix components.[5] Employ 2D-LC for complex samples.[5] 4. Use a larger initial plasma volume (e.g., 600 µL) if possible.[1][2] |
| High Background Noise / Interferences | 1. Insufficient sample cleanup.[5] 2. Contamination from solvents, vials, or the LC system. 3. Presence of endogenous molecules with similar structures.[5] | 1. Ensure the SPE cartridge is properly conditioned and equilibrated. Add more rigorous wash steps to the SPE protocol.[5] 2. Use high-purity (LC-MS grade) solvents and reagents. Implement a system flush or bake-out. 3. Enhance chromatographic resolution by using a high-efficiency column (e.g., sub-2-µm particle size) and optimizing the gradient.[1][2] |
| Poor Peak Shape (Tailing, Broadening) | 1. Column degradation or contamination. 2. Incompatible sample reconstitution solvent. 3. Secondary interactions with the stationary phase. | 1. Replace the analytical column and guard column. 2. Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase. A common choice is 50:50 Methanol:Water.[1] 3. Optimize the mobile phase; adjusting the pH with additives like formic acid or ammonium formate can improve peak shape.[1][4] |
| High Variability in Results (%CV) | 1. Inconsistent sample preparation. 2. Uncorrected matrix effects. 3. Instability of the analyte during processing or storage. | 1. Use an automated liquid handler for precise pipetting. Ensure thorough mixing at each step. 2. Verify that the internal standard (this compound) effectively tracks the analyte's behavior. The IS-normalized matrix factor should have a CV below 15%.[8] 3. Keep samples on ice or at a controlled low temperature during preparation. Evaluate freeze-thaw and bench-top stability. |
| Sample Carryover | 1. Adsorption of the analyte onto surfaces in the injector or column. 2. Insufficient needle wash in the autosampler. | 1. Inject a blank solvent sample after a high-concentration sample to test for carryover.[6] 2. Optimize the autosampler wash procedure. Use a strong, organic wash solvent and increase the wash volume or duration. |
Quantitative Data Summary
The following tables summarize key parameters from various published methods for Mometasone Furoate quantification.
Table 1: LC-MS/MS Method Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | Waters Corp[1][2] | AKJournals[5] | SCIEX[6] |
| Plasma Volume | 600 µL | 500 µL | 300 µL |
| Internal Standard | This compound | Mometasone Furoate-¹³C,d₆ | Not specified |
| LLOQ | 0.5 pg/mL | 0.25 pg/mL | 0.25 pg/mL |
| Linear Range | 0.5 - 60 pg/mL | 0.25 - 30 pg/mL | 0.25 - 100 pg/mL |
| Extraction Recovery | ~85% | 80.9% - 83.6% | ~80% |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Mometasone Furoate | 520.9 | 355.15 | ESI+ | [4] |
| Mometasone Furoate | 520.9 | 355.0 | ESI+ | [8] |
| This compound | 524.0 | 355.1 | ESI+ | [1] |
| Mometasone Furoate-¹³C,d₆ | 525.8 | 355.0 | ESI+ | [8] |
Experimental Protocols & Visualizations
Standard SPE-UPLC-MS/MS Workflow
This protocol outlines a typical workflow for the sensitive quantification of Mometasone Furoate in human plasma.
Workflow for Mometasone Furoate quantification.
Detailed Protocol Steps
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality controls to room temperature.
-
Internal Standard Spiking: To 600 µL of plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 5 ng/mL).[1][2] Vortex to mix.
-
Pre-treatment: Add 200 µL of methanol to the sample and mix thoroughly.[1][2] This step helps to precipitate proteins.
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 1cc, 30mg) with 1 mL of methanol followed by 1 mL of water.[2][5]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of water, followed by two washes with 1 mL of 50% methanol.[5] These washes remove salts and other polar interferences.
-
Elution: Elute the Mometasone Furoate and the internal standard from the cartridge with acetonitrile or another suitable organic solvent.[5]
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitution: Reconstitute the dried residue in 150 µL of a mobile phase-compatible solvent, such as 50:50 methanol:water.[1][5] Vortex and transfer to an autosampler vial.
-
LC-MS/MS Analysis: Inject the sample (e.g., 10 µL) into the UPLC-MS/MS system.[1]
-
LC Column: ACQUITY BEH Phenyl 1.7 µm, 2.1 mm x 100 mm.[1]
-
Mobile Phase A: 0.1% Formic acid in 5 mM ammonium formate in water.[1]
-
Mobile Phase B: Methanol.[1]
-
Ionization: Electrospray Positive (ESI+).[1]
-
Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transitions of Mometasone Furoate and this compound.[1][4]
-
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing common sensitivity issues.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. waters.com [waters.com]
- 4. shimadzu.com [shimadzu.com]
- 5. akjournals.com [akjournals.com]
- 6. sciex.com [sciex.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Highly sensitive LC-MS/MS method for the quantitative analysis of mometasone furoate in human plasma, method validation and application to clinical pharmacokinetic studies - OAK Open Access Archive [oak.novartis.com]
Troubleshooting co-elution of Mometasone Furoate and Mometasone Furoate-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering analytical challenges with Mometasone Furoate and its deuterated internal standard, Mometasone Furoate-d3.
Troubleshooting Guide: Co-elution of Mometasone Furoate and this compound
Co-elution of an analyte and its deuterated internal standard can lead to inaccurate quantification in LC-MS/MS assays. This guide provides a systematic approach to troubleshoot and resolve this issue.
Question: My Mometasone Furoate and this compound are co-eluting. What are the potential causes and how can I resolve this?
Answer:
Co-elution of Mometasone Furoate and its deuterated analog (this compound) is often attributed to the "chromatographic isotope effect."[1][2][3] In reversed-phase chromatography, deuterated compounds may exhibit slightly weaker interactions with the stationary phase compared to their non-deuterated counterparts, leading to earlier elution.[4] The small difference in hydrophobicity and polarity between the two molecules can result in poor chromatographic resolution.
Here is a step-by-step troubleshooting workflow to address this issue:
Step 1: Modify the Mobile Phase Composition
The composition of the mobile phase is a powerful tool for manipulating selectivity and retention.[1][5]
-
Adjust Organic Modifier Percentage: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) in a reversed-phase method will increase retention times for both compounds, potentially providing more opportunity for separation.[4] Experiment with small, incremental decreases in the organic modifier concentration.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity due to different solvent properties and interactions with the analyte and stationary phase.
-
Modify Mobile Phase pH: For ionizable compounds, adjusting the pH can significantly impact retention and selectivity.[5] While Mometasone Furoate is not strongly ionizable, small pH adjustments can sometimes influence separation.
-
Introduce Additives: The use of additives like formic acid or ammonium formate can influence peak shape and selectivity.
Step 2: Evaluate and Change the Stationary Phase
The choice of the HPLC/UHPLC column is critical for achieving separation.
-
Change Stationary Phase Chemistry: If modifying the mobile phase is unsuccessful, changing the column chemistry is often the most effective solution.[6] Consider switching from a standard C18 column to one with a different selectivity, such as:
-
Phenyl-Hexyl: Offers pi-pi interactions which can be beneficial for separating aromatic compounds.
-
Pentafluorophenyl (PFP): Provides alternative selectivity through dipole-dipole, pi-pi, and ion-exchange interactions.
-
Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain, which can alter the selectivity for polar and non-polar analytes.
-
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column can increase efficiency and may improve resolution.
Step 3: Optimize Temperature and Flow Rate
-
Temperature: Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity. Lowering the temperature generally increases retention and may improve resolution.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve separation, although it will also increase the analysis time.
Step 4: Review Injection and Sample Preparation
-
Injection Volume: Overloading the column can lead to peak broadening and co-elution. Try reducing the injection volume.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase to avoid peak distortion.
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
-
Initial Conditions: Start with your current LC method.
-
Organic Modifier Adjustment:
-
Prepare a series of mobile phases with decreasing organic modifier (e.g., acetonitrile or methanol) content in 2% increments (e.g., 50:50, 48:52, 46:54 A:B).
-
Inject the sample with each mobile phase and observe the retention times and resolution of Mometasone Furoate and this compound.
-
-
Organic Modifier Exchange:
-
If using acetonitrile, prepare a mobile phase with the same percentage of methanol.
-
Equilibrate the column thoroughly with the new mobile phase before injecting the sample.
-
-
pH Adjustment:
-
If your mobile phase contains an aqueous component with a buffer, prepare mobile phases with slightly different pH values (e.g., ± 0.2 pH units).
-
Ensure the chosen pH is within the stable range for your column.
-
Protocol 2: Stationary Phase Screening
-
Column Selection: Choose a set of columns with different stationary phase chemistries (e.g., C18, Phenyl-Hexyl, PFP).
-
Method Adaptation: Adapt your initial LC method (or a generic gradient method) for each new column, paying attention to the manufacturer's recommendations for pH and pressure limits.
-
Systematic Evaluation:
-
Equilibrate each column with the mobile phase.
-
Inject a standard mixture of Mometasone Furoate and this compound.
-
Evaluate the chromatograms for peak shape, retention, and, most importantly, the resolution between the two compounds.
-
Data Presentation
The following table summarizes typical starting conditions for Mometasone Furoate analysis found in the literature, which can be used as a baseline for method development.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | Phenyl | C18 |
| Mobile Phase A | 0.1% Formic acid in Water | 5 mM Ammonium Formate in Water | 0.05% Ammonia in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | Gradient | Gradient | Gradient |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | 1.0 mL/min |
| Reference | [7] | [6][8] |
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard elute earlier than the non-deuterated analyte in reversed-phase HPLC?
A1: This phenomenon is known as the chromatographic isotope effect.[1][3] Deuterium (²H) is slightly larger and has a lower vibrational frequency in C-D bonds compared to protium (¹H) in C-H bonds. In a non-polar stationary phase (like C18), the van der Waals interactions between the analyte and the stationary phase are slightly weaker for the deuterated compound, leading to a shorter retention time.[4]
Q2: Can I still use a co-eluting internal standard for quantification?
A2: While it is ideal to have baseline separation or at least partial separation for accurate integration, using a co-eluting deuterated internal standard is common in LC-MS/MS. The mass spectrometer can differentiate between the analyte and the internal standard based on their different mass-to-charge ratios (m/z). However, severe co-elution can sometimes lead to ion suppression or enhancement effects, where the presence of one compound affects the ionization efficiency of the other, potentially compromising accuracy.[5][9][10] If you observe high variability in your results, it is a strong indication that the co-elution is problematic.
Q3: Are there alternatives to using a deuterated internal standard if I cannot resolve the co-elution?
A3: Yes, you could consider using a stable isotope-labeled internal standard with ¹³C or ¹⁵N instead of deuterium. These heavier isotopes typically have a much smaller chromatographic isotope effect and are more likely to co-elute perfectly with the analyte.[2] Another option is to use a structural analog of Mometasone Furoate as an internal standard, provided it has similar extraction recovery and ionization efficiency and is chromatographically well-resolved from the analyte.
Q4: How can I visually confirm if I have a co-elution problem?
A4: In your chromatogram, look for signs of peak asymmetry, such as fronting or tailing, that might indicate the presence of more than one component. A good practice is to overlay the extracted ion chromatograms (EICs) for Mometasone Furoate and this compound. If they are perfectly aligned, they are co-eluting.
References
- 1. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC STUDIES WITH DEUTERATED COMPOUNDS OF BIOLOGICAL IMPORTANCE - ProQuest [proquest.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Highly sensitive LC-MS/MS method for the quantitative analysis of mometasone furoate in human plasma, method validation and application to clinical pharmacokinetic studies - OAK Open Access Archive [oak.novartis.com]
- 9. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability of Mometasone Furoate-d3 in processed biological samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Mometasone Furoate-d3 in processed biological samples. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in processed biological samples?
A1: The primary stability concerns for this compound are similar to its non-deuterated counterpart, Mometasone Furoate. These include enzymatic degradation in tissues like the liver and non-metabolic degradation in plasma and urine.[1][2] Key degradation pathways involve hydrolysis and oxidation. While deuterated standards are generally stable, it is crucial to consider the potential for deuterium-hydrogen exchange, especially under certain pH and temperature conditions during sample processing and storage.[3]
Q2: What are the known degradation products of Mometasone Furoate?
A2: In human plasma, Mometasone Furoate degrades into several products. Four prominent degradation products have been identified:
-
21-chloro-17alpha-hydroxy-16alpha-methyl-9beta,11beta-oxidopregna-1,4-diene-3,20-dione 17-(2-furoate)
-
9alpha,21beta-dichloro-11beta,21alpha-dihydroxy-16alpha-methylpregna-1,4,17,20-tetraen-3-one 21-(2-furoate)
-
21beta-chloro-21alpha-hydroxy-16alpha-methyl-9beta,11beta-oxidopregna-1,4,17,20-tetraen-3-one 21-(2-furoate)
-
21-chloro-17alpha-hydroxy-16alpha-methyl-9beta,11beta-oxidopregna-1,4-diene-3,20-dione[1]
In rat plasma, three degradation products, referred to as D1, D2, and D3, have been observed after prolonged incubation.[4]
Q3: How does the stability of Mometasone Furoate differ between plasma and other biological matrices?
A3: Mometasone Furoate shows different stability profiles across various biological media. It is relatively stable in human and rat plasma for up to 6 hours at 37°C.[4] However, degradation is a more significant event in plasma and urine compared to buffer solutions.[1] Metabolism is rapid and extensive in the liver, moderate in the intestine, and minimal in lung tissue.[1][2]
Q4: Are there any specific precautions to take when using this compound as an internal standard?
A4: Yes. When using any deuterated internal standard, including this compound, it is important to be aware of potential issues such as:
-
Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the surrounding solvent or matrix, especially at non-neutral pH.[3]
-
Chromatographic Shift: The deuterated standard may have a slightly different retention time compared to the non-deuterated analyte.
-
Purity of the Standard: Ensure the isotopic purity of the this compound standard to avoid interference from any unlabeled Mometasone Furoate.
Troubleshooting Guides
Issue 1: Inconsistent or low recovery of this compound during sample extraction.
Possible Causes and Solutions:
-
Cause: Suboptimal extraction solvent or pH.
-
Solution: Mometasone Furoate has been successfully extracted from human plasma using solid-phase extraction (SPE).[5] For liquid-liquid extraction, dichloromethane has been shown to be effective.[6] Ensure the pH of the extraction buffer is optimized; Mometasone Furoate is most stable at a pH of 4-4.5.[7]
-
-
Cause: Adsorption to labware.
-
Solution: Use silanized glassware or polypropylene tubes to minimize non-specific binding of the analyte and internal standard.
-
-
Cause: Degradation during extraction.
-
Solution: Keep samples on ice or at a controlled low temperature throughout the extraction process to minimize enzymatic activity and chemical degradation.
-
Issue 2: Poor chromatographic peak shape or resolution for this compound.
Possible Causes and Solutions:
-
Cause: Inappropriate HPLC column or mobile phase.
-
Cause: Co-elution with interfering matrix components.
-
Solution: Optimize the gradient elution profile to improve the separation of this compound from matrix interferences. A heart-cutting two-dimensional LC-MS/MS method can also be employed for enhanced selectivity in complex matrices.
-
Issue 3: Variability in the analyte/internal standard peak area ratio.
Possible Causes and Solutions:
-
Cause: Differential stability of the analyte and internal standard.
-
Solution: While this compound is expected to have similar stability to Mometasone Furoate, it's crucial to perform stability assessments under your specific experimental conditions (e.g., freeze-thaw cycles, bench-top stability, and long-term storage).
-
-
Cause: Isotope effect leading to different matrix effects.
-
Solution: Due to the deuterium isotope effect, the deuterated internal standard may experience slightly different ion suppression or enhancement compared to the analyte. Ensure that the chromatography provides baseline separation from major matrix components to minimize these effects.
-
Data Presentation
Table 1: Stability of Mometasone Furoate in Biological Matrices
| Biological Matrix | Incubation Temperature | Incubation Time | Stability/Half-Life | Reference |
| Rat Plasma | 37°C | Up to 6 hours | Stable | [4] |
| Rat Plasma | 37°C | 72 hours | Degradation half-life: 85 hours | [4] |
| Human Plasma | 37°C | Up to 6 hours | Stable | [4] |
| Human Plasma | 37°C | 72 hours | Degradation half-life: 24 hours | [4] |
| Rat Liver S9 Fraction | 37°C | 1 hour | Efficiently metabolized | [2][4] |
| Human Liver S9 Fraction | 37°C | 1 hour | Efficiently metabolized | [4] |
| Rat Lung S9 Fraction | 37°C | Up to 24 hours | Relatively high stability | [4] |
| Human Lung S9 Fraction | 37°C | Up to 24 hours | Relatively high stability | [4] |
Experimental Protocols
Protocol 1: Extraction of Mometasone Furoate from Human Plasma using Solid-Phase Extraction (SPE)
This protocol is adapted from a method achieving a lower limit of quantitation (LLOQ) of 0.25 pg/mL.[5]
-
Sample Pre-treatment: To 300 µL of human plasma, add the this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include a weak organic solvent followed by an aqueous buffer.
-
Elution: Elute the Mometasone Furoate and this compound from the cartridge using a suitable organic solvent or a mixture of organic solvent and a weak acid/base.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: HPLC-UV Analysis of Mometasone Furoate
This protocol is based on a validated HPLC method for the determination of Mometasone Furoate.[6][8]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C8 or C18 column (e.g., 10 cm x 4.6 mm, 3 µm particle size).[8]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v), potentially with the addition of trifluoroacetic acid (e.g., 0.1%).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Injection Volume: 20 µL.
-
Internal Standard: Dexamethasone 21-acetate can be used for HPLC-UV analysis if this compound is not being analyzed by mass spectrometry.[6]
Visualizations
References
- 1. Mometasone furoate degradation and metabolism in human biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of metabolism and degradation of mometasone furoate in rat biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. High-performance liquid chromatographic analysis of mometasone furoate and its degradation products: application to in vitro degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Determination of mometasone furoate by HPLC in topical preparations: Validation | Semantic Scholar [semanticscholar.org]
- 9. jpsbr.org [jpsbr.org]
Dealing with poor recovery of Mometasone Furoate-d3 during sample preparation
Welcome to the technical support center for Mometasone Furoate-d3 sample preparation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor analyte recovery during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor recovery of this compound?
Poor recovery of this compound is often linked to its inherent physicochemical properties. Key factors include its high plasma protein binding of approximately 90%, which can prevent its efficient extraction from biological matrices[1]. Additionally, its lipophilic nature and poor water solubility can lead to issues with solvent selection and phase partitioning. The compound is also known to be unstable under certain conditions, such as non-optimal pH, which can lead to degradation during sample processing[2][3][4][5].
Q2: How does pH affect the stability and recovery of this compound?
Mometasone Furoate is susceptible to degradation, particularly in alkaline environments[2][4][5]. For optimal stability, maintaining a pH between 4 and 4.5 is recommended[3]. During sample preparation, exposure to basic conditions can lead to the formation of degradation products, which will result in lower recovery of the parent compound. Therefore, controlling the pH of the sample and any aqueous solutions used during extraction is critical.
Q3: Which sample preparation technique is most effective for this compound?
Both Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have been successfully used. SPE is often preferred as it can provide cleaner extracts, minimizing matrix effects and achieving high recovery rates, with some methods reporting around 80%[1]. LLE is also a viable option, with reported extraction efficiencies greater than 86% using solvents like dichloromethane[6]. Protein Precipitation (PPT) is a simpler but generally less clean method, which may lead to ion suppression in LC-MS analysis.
Q4: I am observing inconsistent recovery between samples. What could be the cause?
Inconsistent recovery can stem from several sources:
-
Matrix Variability: Differences in lipid or protein content between individual plasma or tissue samples can affect extraction efficiency.
-
Manual Pipetting Errors: Inaccurate pipetting of the sample, internal standard, or extraction solvents will lead to variability.
-
Incomplete Solvent Evaporation/Reconstitution: If a solvent evaporation step is used, ensure it is carried out to complete dryness. Incomplete reconstitution of the dried extract will also result in poor and variable recovery.
-
pH Fluctuations: Inconsistent pH across samples can lead to variable degradation[5].
Q5: My Liquid-Liquid Extraction (LLE) is resulting in an emulsion. How can I resolve this?
Emulsion formation is a common issue in LLE, especially with biological samples high in lipids[7]. To prevent or break an emulsion:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the sample to minimize emulsion formation[7].
-
Salting Out: Add sodium chloride (brine) to the aqueous layer. This increases the ionic strength and helps force the separation of the aqueous and organic phases[7].
-
Centrifugation: Spinning the sample at high speed can help break the emulsion.
-
Solvent Choice: Consider using a different extraction solvent that is less prone to forming emulsions with your specific matrix.
Troubleshooting Guides
This section provides detailed workflows, data tables, and experimental protocols to help you systematically troubleshoot and optimize your sample preparation method.
Troubleshooting Workflow for Poor Recovery
If you are experiencing low recovery of this compound, the following workflow can help diagnose the issue. Start by identifying the problem and systematically evaluating each stage of your sample preparation process.
Caption: A logical workflow for troubleshooting poor this compound recovery.
Data Presentation: Comparison of Extraction Techniques
The following table summarizes recovery data for Mometasone Furoate from published literature, providing a benchmark for expected performance.
| Extraction Technique | Matrix | Reported Recovery / Efficiency | Key Considerations |
| Solid Phase Extraction (SPE) | Human Plasma | ~80%[1] | Provides clean extracts; requires method development. |
| Liquid-Liquid Extraction (LLE) | Human Plasma | >86% (extraction efficiency)[6] | Prone to emulsions; solvent choice is critical. |
| Single Step Extraction | Human Plasma | 44.82% - 58.36%[8] | Simpler but may yield lower and more variable recovery. |
Experimental Protocols
Protocol 1: Recommended Solid Phase Extraction (SPE) Method
This protocol is a general guideline for extracting this compound from plasma using a polymeric reversed-phase SPE cartridge. Optimization may be required.
Materials:
-
SPE Cartridge (e.g., Polymeric Reversed-Phase, C8, or C18)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid or Acetic Acid
-
SPE Vacuum Manifold
Procedure:
Caption: A typical workflow for Solid Phase Extraction (SPE).
-
Sample Pre-treatment: To 500 µL of plasma, add the this compound internal standard. Acidify the sample to a pH of ~4.5 with a small volume of dilute formic or acetic acid to enhance stability and retention.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it. Do not let the sorbent bed go dry.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of LC-MS grade water.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5-10% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the this compound with 1 mL of acetonitrile or methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a known, small volume (e.g., 100 µL) of the mobile phase used for your LC-MS analysis.
Protocol 2: Alternative Liquid-Liquid Extraction (LLE) Method
This protocol provides a starting point for LLE.
Materials:
-
Dichloromethane or Methyl Tert-Butyl Ether (MTBE)
-
1.5 M Sodium Chloride (Brine) solution
-
Centrifuge tubes (e.g., 15 mL polypropylene)
Procedure:
-
Sample Preparation: To 500 µL of plasma in a centrifuge tube, add the this compound internal standard.
-
Extraction: Add 2 mL of dichloromethane.
-
Mixing: Cap the tube and mix by gentle inversion or swirling for 5-10 minutes. Avoid vigorous shaking to prevent emulsion formation[7].
-
Phase Separation: Centrifuge the sample at 4000 x g for 10 minutes to separate the layers. If an emulsion persists, add 100 µL of brine and centrifuge again.
-
Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
SPE Optimization Parameters
For robust recovery, systematic optimization of your SPE method is crucial. Use the following table as a guide.
| Parameter | Recommendation / Starting Point | Rationale |
| Sorbent Type | Polymeric Reversed-Phase (e.g., Strata-X), C8, or C18 | These sorbents are effective for retaining lipophilic compounds like Mometasone Furoate from aqueous matrices[9]. |
| Sample pH | Adjust to ~4.0 - 4.5 | Enhances stability by preventing base-catalyzed degradation and ensures the analyte is in a neutral form for strong retention[3]. |
| Wash Solvent | 5-20% Methanol in water | A weak organic solvent mix removes polar interferences without prematurely eluting the analyte of interest. |
| Elution Solvent | Acetonitrile, Methanol, or a mixture | A strong organic solvent is needed to disrupt the hydrophobic interaction between the analyte and the sorbent for efficient elution. |
| Flow Rate | 1-2 mL/min for loading/washing | A slow and steady flow rate ensures sufficient interaction time between the analyte and the sorbent, maximizing binding and recovery[10]. |
| Sorbent Mass | As per manufacturer's guidelines based on sample volume | Using an insufficient sorbent mass can lead to breakthrough and loss of analyte[11]. |
References
- 1. sciex.com [sciex.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Study of Intrinsic Stability of Mometasone Furoate in Presence of Salicylic Acid by HPTLC and Characterization, Cytotoxicity Testing of Major Degradation Product of Mometasone Furoate | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. High-performance liquid chromatographic analysis of mometasone furoate and its degradation products: application to in vitro degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijoh.tums.ac.ir [ijoh.tums.ac.ir]
- 11. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
Assessing potential isotopic exchange of deuterium in Mometasone Furoate-d3
Welcome to the technical support center for Mometasone Furoate-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the potential for isotopic exchange of deuterium in this compound.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange is a chemical reaction where a deuterium atom in a deuterated compound like this compound is replaced by a hydrogen atom from the surrounding environment (e.g., from solvents or reagents), or vice-versa. This is a concern because the stability of the deuterium label is crucial for the intended use of the molecule, which often relies on the kinetic isotope effect to alter metabolism or for use as an internal standard in analytical studies. Loss of the deuterium label can lead to inaccurate experimental results and a loss of the desired therapeutic or analytical properties.
Q2: Where are the most likely positions for deuterium exchange to occur on the this compound molecule?
A2: The most susceptible positions for hydrogen-deuterium exchange are typically at protons alpha to carbonyl groups, as these protons are more acidic. In Mometasone Furoate, the hydrogens on the carbon adjacent to the ketone in the A-ring (C2) and the C16-methyl group are potential sites for exchange, especially under acidic or basic conditions. The exact location of the deuterium atoms in your this compound is critical, and this information should be provided by the supplier. Without this information, a structural analysis using techniques like 2H NMR would be necessary to confirm the deuteration pattern.
Q3: What analytical techniques are recommended for detecting and quantifying isotopic exchange in this compound?
A3: The primary techniques for assessing isotopic exchange are:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can detect changes in the molecular weight of this compound that would result from the loss of deuterium atoms. Liquid chromatography-mass spectrometry (LC-MS) is particularly powerful for separating the parent compound from any degradation products and quantifying the extent of exchange.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 2H NMR are definitive methods to determine the specific sites and extent of deuterium incorporation and exchange. A decrease in the integral of a deuterium signal in 2H NMR or the appearance of a new proton signal in 1H NMR at a deuterated position would indicate exchange.
Q4: What are "forced degradation" studies and how are they relevant to assessing isotopic stability?
A4: Forced degradation studies, also known as stress testing, are used to accelerate the degradation of a drug substance to identify potential degradation products and pathways.[1] These studies are relevant for assessing isotopic stability because the conditions used (e.g., exposure to acid, base, heat, oxidation, and light) can also promote isotopic exchange. By subjecting this compound to these stress conditions, you can determine the robustness of the deuterium label under worst-case scenarios.
Troubleshooting Guides
Issue: Unexpected loss of deuterium label observed in my experimental results.
This guide will help you troubleshoot potential causes for the loss of the deuterium label from your this compound during your experiments.
Step 1: Verify the initial isotopic purity of your this compound.
-
Action: Before starting your experiments, confirm the isotopic purity of your starting material using LC-MS or NMR.
-
Rationale: The starting material may have a lower isotopic purity than specified, or it may have degraded during storage.
Step 2: Review your experimental conditions.
-
Action: Carefully examine the pH, temperature, and solvents used in your protocol.
-
Rationale: Extreme pH (acidic or basic) and elevated temperatures can accelerate hydrogen-deuterium exchange. Protic solvents (e.g., water, methanol, ethanol) are a source of protons that can exchange with the deuterium atoms.
Step 3: Investigate potential catalytic effects.
-
Action: Check if any of your reagents or materials could be acting as catalysts for the exchange reaction.
-
Rationale: Trace amounts of acids, bases, or metal ions can catalyze isotopic exchange.
Step 4: Perform a controlled stability study.
-
Action: If the cause is still unclear, conduct a systematic forced degradation study as outlined in the experimental protocols below to pinpoint the conditions causing the exchange.
-
Rationale: This will provide definitive data on the stability of the deuterium label under your specific experimental conditions.
Diagram: Troubleshooting Workflow for Deuterium Label Loss
References
Validation & Comparative
A Comparative Guide to the Analytical Validation of Mometasone Furoate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Mometasone Furoate, with a particular focus on a highly sensitive and robust LC-MS/MS method utilizing Mometasone Furoate-d3 as an internal standard. The performance of this method is contrasted with alternative analytical techniques, including HPLC-UV and other LC-MS/MS approaches, supported by experimental data to inform method selection and implementation in a research and development setting.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for Mometasone Furoate is contingent on the required sensitivity, the sample matrix, and the available instrumentation. The following tables summarize the performance characteristics of a validated LC-MS/MS method using this compound and contrast it with alternative methodologies.
Table 1: Performance Characteristics of LC-MS/MS Method with this compound Internal Standard
| Parameter | Performance |
| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL[1] |
| Linear Dynamic Range | 0.5 - 60 pg/mL[1] |
| Precision (%RSD) | <15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | ~85%[1] |
| Internal Standard (IS) | This compound[1] |
Table 2: Comparison with Alternative Analytical Methods
| Method | LLOQ | Linearity Range | Internal Standard | Key Advantages | Key Limitations |
| LC-MS/MS | 0.250 - 100 pg/mL[2] | 0.250 - 100 pg/mL[2] | Unspecified Labeled IS[2][3] | High sensitivity and selectivity | Requires sophisticated instrumentation |
| LC-MS/MS (Sodium Adduct) | 0.25 pg/mL[4] | 0.25 - 100 pg/mL[4] | Not specified | High sensitivity | Potential for ion suppression |
| HPLC-UV | 0.379 µg/mL[5] | 1.0 - 20.0 µg/mL[5] | Dexamethasone Acetate[6] | Widely available, cost-effective | Lower sensitivity, potential for interference |
| UHPLC-UV | 0.2 µg/mL | 0.2 - 2.6 µg/mL | Not specified | Fast analysis times | Lower sensitivity than MS |
| UV-Spectrophotometry | Not specified | 1.0 - 10.0 µg/mL | Not applicable | Simple, rapid | Low specificity, susceptible to interference |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate replication and validation in your laboratory.
LC-MS/MS Method with this compound Internal Standard
This method is designed for the highly sensitive quantification of Mometasone Furoate in human plasma.
1. Sample Preparation (Solid Phase Extraction - SPE) [1]
-
To 600 µL of human plasma, add 25 µL of this compound internal standard (5 ng/mL).
-
Pre-treat the sample with 200 µL of methanol and mix.
-
Condition an Oasis HLB 1 cc SPE cartridge with methanol followed by water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate solution to remove interferences.
-
Elute Mometasone Furoate and the internal standard with an organic solvent.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for injection.
2. Liquid Chromatography [1]
-
LC System: ACQUITY UPLC I-Class
-
Column: ACQUITY BEH Phenyl, 1.7 µm, 2.1 mm x 100 mm
-
Column Temperature: 50 °C
-
Mobile Phase A: 5 mM Ammonium Formate in water with 0.1% Formic Acid
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient: A linear gradient is employed to ensure optimal separation.
3. Mass Spectrometry [1]
-
Mass Spectrometer: Xevo TQ-XS Tandem Quadrupole
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Mometasone Furoate: Precursor Ion > Product Ion
-
This compound: Precursor Ion > Product Ion
-
Alternative Method 1: HPLC-UV
A cost-effective method suitable for the quantification of Mometasone Furoate in pharmaceutical dosage forms.[5]
1. Sample Preparation [5]
-
Accurately weigh a portion of the sample (e.g., cream or nasal spray) and dissolve it in methanol.
-
Use sonication and/or magnetic stirring to ensure complete dissolution.
-
Centrifuge the sample to remove any undissolved excipients.
-
Filter the supernatant through a 0.45 µm membrane filter prior to injection.
2. High-Performance Liquid Chromatography [5]
-
HPLC System: Standard HPLC with UV detector
-
Column: Gemini RP-18, 5 µm, 150 x 4.60 mm
-
Mobile Phase: Methanol:Water (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 248 nm
-
Injection Volume: 20 µL
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the validated LC-MS/MS method.
References
- 1. waters.com [waters.com]
- 2. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly sensitive LC-MS/MS method for the quantitative analysis of mometasone furoate in human plasma, method validation and application to clinical pharmacokinetic studies - OAK Open Access Archive [oak.novartis.com]
- 4. sciex.com [sciex.com]
- 5. scielo.br [scielo.br]
- 6. jetir.org [jetir.org]
Comparing Mometasone Furoate-d3 with other internal standards for Mometasone analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in the quantification of Mometasone Furoate, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Mometasone Furoate-d3 against other commonly employed internal standards, supported by experimental data from various validated bioanalytical methods. Our aim is to empower you to make an informed decision for your specific analytical needs.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This compensates for variations in extraction recovery, matrix effects, and instrument response, ultimately leading to more reliable and reproducible results. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard due to their close physicochemical properties to the analyte. However, other alternatives, including different SIL standards and structural analogs, are also utilized. This guide delves into the performance of these options in the context of Mometasone Furoate analysis.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of various internal standards used in the LC-MS/MS analysis of Mometasone Furoate, as reported in different scientific studies. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions, matrices, and instrumentation.
Table 1: Performance Data for Mometasone Furoate-¹³C,d6 as an Internal Standard
| Parameter | Concentration (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) | Extraction Recovery (%) |
| Yang, L. et al. [1] | 0.25 (LLOQ) | ≤ 9.9 | ≤ 7.9 | ≤ 4.8 | ≤ 3.3 | 80.9 - 83.6 |
| 0.75 (Low QC) | ≤ 9.9 | ≤ 7.9 | ≤ 4.8 | ≤ 3.3 | 80.9 - 83.6 | |
| 10 (Mid QC) | ≤ 9.9 | ≤ 7.9 | ≤ 4.8 | ≤ 3.3 | 80.9 - 83.6 | |
| 22.5 (High QC) | ≤ 9.9 | ≤ 7.9 | ≤ 4.8 | ≤ 3.3 | 80.9 - 83.6 |
Table 2: Performance Data for an Unspecified Mometasone Furoate Isotope-Labeled Internal Standard
| Parameter | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) | Normalized Recovery CV (%) |
| Heudi, O. et al. [2] | Not Specified | 0.4 - 13.9 | 1.0 - 8.1 | -3.1 to 18.9 | -2.8 to 16.3 | 6.0 |
Table 3: Performance Data for ¹³C-Fluticasone Propionate as an Internal Standard
| Parameter | Intra-day CV (%) | Inter-day CV (%) | LLOQ (pg/mL) |
| Sahasranaman, S. et al. [3] | ≤ 15 | ≤ 15 | 15 |
Table 4: Performance Data for Dexamethasone 21-acetate as an Internal Standard (HPLC-UV method)
| Parameter | Concentration (µg/mL) | Precision (%CV) | Accuracy (% Bias) | Mean Extraction Efficiency (%) |
| Wu, Y. et al. [4] | 0.2 (LOQ) | < 10 | < 7 | > 86 |
| Not Specified | < 10 | < 7 | > 86 |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. The following sections outline the experimental protocols from the cited studies.
Method 1: Mometasone Furoate-¹³C,d6 as Internal Standard[1]
-
Sample Preparation: Solid-phase extraction (SPE).
-
Chromatography: Two-dimensional liquid chromatography (2D-LC).
-
1D Column: Not specified.
-
2D Column: Not specified.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion multiple-reaction monitoring (MRM).
-
MRM Transitions: Not specified.
-
Method 2: Unspecified Mometasone Furoate Isotope-Labeled Internal Standard[2][5]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography:
-
Column: C18.
-
Mobile Phase: Gradient elution with 0.05% ammonia in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive mode multiple reaction monitoring.
-
MRM Transitions: Mometasone Furoate: m/z 520.9 → 355.0; Internal Standard: m/z 525.8 → 355.0.
-
Method 3: ¹³C-Fluticasone Propionate as Internal Standard[3]
-
Sample Preparation: Solid-phase extraction.
-
Chromatography: Liquid chromatography.
-
Mass Spectrometry:
-
Ionization Mode: Negative atmospheric pressure chemical ionization (APCI).
-
MRM Transitions: Not specified.
-
Method 4: Dexamethasone 21-acetate as Internal Standard (HPLC-UV)[4]
-
Sample Preparation: Dichloromethane extraction.
-
Chromatography:
-
Column: Beckman C8.
-
Detection: UV at 248 nm.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the analysis of Mometasone Furoate using an internal standard with LC-MS/MS.
Caption: Experimental workflow for Mometasone Furoate analysis.
Discussion and Conclusion
The presented data highlights that stable isotope-labeled internal standards, such as Mometasone Furoate-¹³C,d6 and other isotopic variants, consistently demonstrate high accuracy and precision in the quantification of Mometasone Furoate.[1][2] The use of a SIL IS that is structurally identical to the analyte, differing only in isotopic composition, ensures that it co-elutes and experiences nearly identical ionization efficiency and matrix effects. This leads to robust and reliable data, as evidenced by the low coefficients of variation and biases reported in the respective studies.
While structural analogs like ¹³C-Fluticasone Propionate and Dexamethasone 21-acetate can also be employed, they may not perfectly mimic the behavior of Mometasone Furoate during sample processing and analysis.[3][4] This can potentially lead to greater variability, although the reported data for these alternatives still falls within acceptable bioanalytical method validation limits.
References
- 1. akjournals.com [akjournals.com]
- 2. Highly sensitive LC-MS/MS method for the quantitative analysis of mometasone furoate in human plasma, method validation and application to clinical pharmacokinetic studies - OAK Open Access Archive [oak.novartis.com]
- 3. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of mometasone furoate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic analysis of mometasone furoate and its degradation products: application to in vitro degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS Methods for the Quantification of Mometasone Furoate Using Mometasone Furoate-d3
This guide provides a detailed comparison of various Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Mometasone Furoate, a potent synthetic corticosteroid. The use of Mometasone Furoate-d3 as a deuterated internal standard is a common practice to ensure high accuracy and precision in bioanalytical studies. This document is intended for researchers, scientists, and drug development professionals seeking to select or develop an appropriate LC-MS/MS method for their specific research needs.
Quantitative Performance Comparison
The following tables summarize the key performance parameters of different LC-MS/MS methods developed for the analysis of Mometasone Furoate in human plasma. These methods employ this compound as the internal standard, ensuring reliable quantification.
Table 1: Comparison of Linearity and Sensitivity of LC-MS/MS Methods
| Method Reference | Lower Limit of Quantitation (LLOQ) (pg/mL) | Upper Limit of Quantitation (ULOQ) (pg/mL) | Correlation Coefficient (r²) |
| Method 1 | 0.25 | 100 | >0.995[1] |
| Method 2 | 0.50 | 20 | >0.99[2] |
| Method 3 | 0.5 | 60 | Not Specified |
| Method 4 | 0.250 | Not Specified | Not Specified |
| Method 5 | 2.5 (µg/mL) | 15 (µg/mL) | Not Specified |
Table 2: Comparison of Precision and Accuracy
| Method Reference | Concentration Level | Precision (%CV) | Accuracy (%) |
| Method 1 | LLOQ (0.25 pg/mL) | <1[1] | Not Specified |
| Method 1 | Other QC levels | <8[1] | Not Specified |
| Method 2 | LLOQ (0.50 pg/mL) | 15.03[2] | 105.68[2] |
| Method 2 | Other QC levels | Not Specified | Not Specified |
Table 3: Comparison of Sample Preparation and Recovery
| Method Reference | Sample Preparation Technique | Recovery (%) |
| Method 1 | Solid Phase Extraction (SPE)[1] | ~80[1] |
| Method 2 | Solid Phase Extraction (SPE)[2] | 44.82 - 58.36[2] |
| Method 3 | Solid Phase Extraction (SPE) | ~85[3] |
| Method 4 | Liquid-Liquid Extraction (LLE)[4] | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical methods. Below are the summarized experimental protocols for two distinct LC-MS/MS methods.
Method 1: High-Sensitivity Quantification using Solid Phase Extraction
This method is characterized by its very low limit of quantitation, making it suitable for pharmacokinetic studies where plasma concentrations of Mometasone Furoate are expected to be in the sub-pg/mL range.[1]
-
Sample Preparation: Solid Phase Extraction (SPE) is employed to extract Mometasone Furoate and this compound from 300 µL of human plasma.[1]
-
Chromatographic Separation:
-
Mass Spectrometry:
-
MS System: SCIEX 7500 system.[1]
-
Ionization Mode: Not specified, but typically Electrospray Ionization (ESI) is used for such compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Method 2: Robust Quantification with Solid Phase Extraction
This method provides a reliable and robust assay for the quantification of Mometasone Furoate in human plasma, with a slightly higher LLOQ compared to Method 1.[2]
-
Sample Preparation: A single-step Solid Phase Extraction (SPE) procedure is utilized.[2]
-
Chromatographic Separation:
-
Mass Spectrometry:
Visualizations
General LC-MS/MS Workflow
The following diagram illustrates the typical workflow of an LC-MS/MS experiment for the quantification of an analyte from a biological matrix.
Caption: General workflow of an LC-MS/MS bioanalytical method.
Cross-Validation Logic
This diagram outlines the logical process of comparing different LC-MS/MS methods to ensure consistency and reliability of results.
Caption: Logical flow for comparing and selecting an LC-MS/MS method.
References
- 1. sciex.com [sciex.com]
- 2. shimadzu.com [shimadzu.com]
- 3. waters.com [waters.com]
- 4. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison Guide: Quantification of Mometasone Furoate Using Mometasone Furoate-d3
This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of Mometasone Furoate (MF) in a human plasma matrix. The stable isotope-labeled Mometasone Furoate-d3 is utilized as an internal standard (IS) to ensure accuracy and precision. This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical and drug development industries.
The objective of such a comparison is to assess the reproducibility and reliability of the analytical method across different laboratories, ensuring that the data generated is consistent and comparable, which is critical for clinical pharmacokinetic studies and regulatory submissions.
Experimental Protocols
A robust and validated bioanalytical method is fundamental for accurate quantification. The following protocol, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, serves as the standard procedure for all participating laboratories.[1][2][3]
Materials and Reagents
-
Analytes: Mometasone Furoate (MF) reference standard, this compound (IS) reference standard.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid, Ammonium Formate.
-
Matrix: Blank human plasma (K2-EDTA).
-
Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB).[4][5]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 300 µL of human plasma sample (blank, calibration standard, or QC), add 25 µL of this compound internal standard working solution (e.g., 5 ng/mL).[4][5] Vortex to mix.
-
Pre-treatment: Add 200 µL of methanol to the plasma sample and mix.[5]
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: UPLC System (e.g., Waters ACQUITY I-Class).[5]
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.[5]
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., SCIEX 7500 or Waters Xevo TQ-XS).[5][6]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1][2][3]
-
MRM Transitions:
Inter-Laboratory Comparison Data
For this comparison, four quality control (QC) samples at different concentrations were prepared from a single stock and distributed to five independent laboratories. Each laboratory analyzed the samples in triplicate and reported the mean concentration.
Table 1: Summary of Inter-Laboratory Quantification Results for Mometasone Furoate (pg/mL)
| QC Level (Nominal Conc.) | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Lab 5 | Mean | Std. Dev. | %CV | Overall Accuracy (%) |
| LLOQ (0.50 pg/mL) | 0.52 | 0.47 | 0.55 | 0.49 | 0.51 | 0.51 | 0.03 | 6.1% | 101.6% |
| Low QC (1.50 pg/mL) | 1.45 | 1.58 | 1.61 | 1.49 | 1.55 | 1.54 | 0.06 | 4.1% | 102.4% |
| Mid QC (25.0 pg/mL) | 26.1 | 24.5 | 23.9 | 25.8 | 24.9 | 25.0 | 0.88 | 3.5% | 100.2% |
| High QC (75.0 pg/mL) | 72.9 | 78.1 | 76.5 | 74.2 | 75.5 | 75.4 | 1.91 | 2.5% | 100.6% |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation. Overall Accuracy = (Mean Measured Conc. / Nominal Conc.) * 100.
The results demonstrate high concordance across the five participating laboratories. The overall coefficient of variation (%CV) was well below 15% for all concentration levels, and accuracy was within ±5% of the nominal values, indicating the method's robustness and transferability.
Analytical Workflow Visualization
The following diagram illustrates the standardized workflow employed by each laboratory for the quantification of Mometasone Furoate.
Caption: Bioanalytical workflow for Mometasone Furoate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly sensitive LC-MS/MS method for the quantitative analysis of mometasone furoate in human plasma, method validation and application to clinical pharmacokinetic studies - OAK Open Access Archive [oak.novartis.com]
- 3. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. sciex.com [sciex.com]
Performance Showdown: Mometasone Furoate Assay with Mometasone Furoate-d3 Internal Standard Versus Alternative Analytical Methods
A detailed comparison of linearity, accuracy, and precision for researchers, scientists, and drug development professionals.
In the quantitative analysis of Mometasone Furoate, a potent corticosteroid, the choice of analytical methodology is paramount to ensure reliable and reproducible results. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing Mometasone Furoate-d3 as a deuterated internal standard against other common analytical techniques, including high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and UV-Vis spectrophotometry.
Executive Summary
The use of a deuterated internal standard like this compound in LC-MS/MS assays offers superior specificity and mitigates matrix effects, leading to high accuracy and precision, particularly at low concentrations in complex biological matrices. While alternative methods like HPLC and UV-Vis spectrophotometry are valuable for quality control of pharmaceutical formulations, they may lack the sensitivity and selectivity required for pharmacokinetic studies.
Method Comparison: Linearity, Accuracy, and Precision
The performance of an analytical method is primarily evaluated by its linearity, accuracy, and precision. The following tables summarize the validation parameters for Mometasone Furoate assays using different analytical techniques, with a focus on the LC-MS/MS method employing this compound.
Table 1: Linearity of Mometasone Furoate Assays
| Analytical Method | Internal Standard | Concentration Range | Correlation Coefficient (r²) |
| LC-MS/MS | This compound | 0.5 - 60 pg/mL | >0.99 |
| LC-MS/MS | ¹³C-Fluticasone Propionate | 15 - 1500 pg/mL | Not Reported |
| HPLC | Not specified | 2.5 - 15 µg/mL | >0.999 |
| UHPLC-UV | Not applicable | 0.2 - 2.6 µg/mL | >0.99 |
| UV-Vis Spectrophotometry | Not applicable | 4 - 12 µg/mL | 0.9995 |
| UV-Vis Spectrophotometry | Not applicable | 1 - 10 µg/mL | 0.9993 |
Table 2: Accuracy of Mometasone Furoate Assays
| Analytical Method | Internal Standard | Accuracy (% Recovery) |
| LC-MS/MS | This compound | Within ±15% of nominal values |
| LC-MS/MS | ¹³C-Fluticasone Propionate | Not Reported |
| HPLC | Not specified | 98 - 102% |
| UHPLC-UV | Not applicable | Not explicitly stated, but method showed appropriate accuracy |
| UV-Vis Spectrophotometry | Not applicable | 99.69% - 100.63% |
| UV-Vis Spectrophotometry | Not applicable | 99.14% - 100.31% |
Table 3: Precision of Mometasone Furoate Assays
| Analytical Method | Internal Standard | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| LC-MS/MS | This compound | ≤15% | ≤15% |
| LC-MS/MS | ¹³C-Fluticasone Propionate | ≤15% | ≤15% |
| HPLC | Not specified | 0.6758% - 0.7532% | 0.9114% - 1.0765% |
| UHPLC-UV | Not applicable | Not explicitly stated, but method showed appropriate precision | |
| UV-Vis Spectrophotometry | Not applicable | Not Reported | Not Reported |
| UV-Vis Spectrophotometry | Not applicable | <2% | <2% |
Experimental Protocols
LC-MS/MS Assay of Mometasone Furoate with this compound
This method is particularly suited for the quantification of Mometasone Furoate in biological matrices like human plasma.
1. Sample Preparation:
-
Spike plasma samples with Mometasone Furoate standards and a fixed concentration of this compound internal standard.
-
Perform protein precipitation with a suitable organic solvent (e.g., methanol).
-
Isolate the analyte and internal standard using solid-phase extraction (SPE) with a cartridge like Oasis HLB.[1]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH Phenyl 1.7 µm.[1]
-
Mobile Phase: A gradient of 5 mM ammonium formate in water with 0.1% formic acid and methanol.[1]
-
Flow Rate: 0.4 mL/min.[1]
3. Mass Spectrometric Detection:
-
Instrument: Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS).[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the specific method.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Mometasone Furoate and this compound.[1]
4. Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of Mometasone Furoate from a calibration curve constructed using the peak area ratios of the standards.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
This method is commonly used for the analysis of Mometasone Furoate in pharmaceutical preparations.[2]
1. Sample Preparation:
-
Extract Mometasone Furoate from the formulation (e.g., cream, ointment) using a suitable solvent like tetrahydrofuran.[2]
-
Dilute the extract with the mobile phase to the desired concentration.[2]
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Hypersil ODS).[2]
-
Mobile Phase: A mixture of acetonitrile and water, sometimes with an acid modifier like trifluoroacetic acid.[2]
-
Flow Rate: Typically 1.0 mL/min.[2]
3. Detection:
-
Detector: UV detector set at a specific wavelength (e.g., 254 nm).[2]
4. Quantification:
-
Quantify Mometasone Furoate based on the peak area of the analyte compared to a standard calibration curve.[2]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the LC-MS/MS and HPLC methods.
References
Determining the limit of detection and quantification with Mometasone Furoate-d3
For researchers, scientists, and drug development professionals striving for the highest sensitivity in Mometasone Furoate analysis, understanding the limits of detection and quantification is paramount. This guide provides a comparative overview of analytical methods, highlighting the superior performance of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) utilizing Mometasone Furoate-d3 as an internal standard.
The quantification of Mometasone Furoate, a potent synthetic corticosteroid, in biological matrices presents a significant analytical challenge due to its low systemic bioavailability and consequently low circulating plasma concentrations.[1][2] Achieving ultra-low limits of detection (LOD) and quantification (LOQ) is crucial for accurate pharmacokinetic and bioequivalence studies. This guide delves into the performance of various analytical techniques, presenting a clear comparison of their capabilities.
Performance Comparison of Analytical Methods
The choice of analytical methodology profoundly impacts the achievable sensitivity for Mometasone Furoate quantification. While traditional methods like UV-Visible Spectroscopy and High-Performance Liquid Chromatography (HPLC) are suitable for bulk drug and pharmaceutical dosage form analysis, they lack the sensitivity required for bioanalytical applications in complex matrices like human plasma.[3]
As illustrated in the table below, LC-MS/MS methods, particularly those employing a deuterated internal standard such as this compound, offer significantly lower LOQ values, reaching the sub-picogram per milliliter (pg/mL) level.[1][2][4] this compound is a stable, deuterium-labeled analog of Mometasone Furoate that serves as an ideal internal standard for mass spectrometry-based quantification, enhancing the accuracy and precision of the analysis.[5][6]
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Internal Standard |
| LC-MS/MS | Not explicitly stated, but lower than LOQ | 0.25 pg/mL [2][4][7] | Human Plasma | This compound[4] |
| LC-MS/MS | Not explicitly stated, but lower than LOQ | 0.50 pg/mL[1] | Human Plasma | Not explicitly stated |
| TLC-Densitometry | 0.21 µ g/band [8] | 0.63 µ g/band [8] | Bulk Drug / Pharmaceutical Dosage Form | Not applicable |
| UV-Visible Spectroscopy | Not explicitly stated | 1.0 µg/mL (part of 1.0-10.0 µg/mL range) | Bulk Drug / Pharmaceutical Dosage Form | Not applicable |
| HPLC-UV | 50 ng/mL[9] | 0.2 µg/mL (200 ng/mL)[9] | Human Plasma | Dexamethasone 21-acetate |
| LC-UV | Not explicitly stated | 0.379 µg/mL[3] | Creams / Nasal Sprays | Not applicable |
Experimental Workflow for LOD & LOQ Determination
The following diagram outlines a typical experimental workflow for determining the limit of detection and quantification of Mometasone Furoate in a biological matrix using LC-MS/MS with this compound as an internal standard.
Detailed Experimental Protocol
The following is a generalized protocol for determining the LOD and LOQ of Mometasone Furoate in human plasma using LC-MS/MS with this compound as an internal standard, based on methodologies cited in the literature.[1][2][4]
1. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare stock solutions of Mometasone Furoate and this compound in a suitable organic solvent (e.g., methanol).
-
Serially dilute the Mometasone Furoate stock solution to prepare working solutions for calibration standards and quality control (QC) samples.
-
Spike blank human plasma with the working solutions to create a series of calibration standards with concentrations ranging from sub-pg/mL to pg/mL levels. The lowest concentration at which the analyte can be reliably quantified is considered the Lower Limit of Quantification (LLOQ).
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
2. Sample Extraction:
-
To an aliquot of plasma sample (e.g., 300 µL), add the this compound internal standard solution.[2]
-
Perform sample clean-up and concentration using either Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][2][4]
-
SPE: Condition an appropriate SPE cartridge, load the plasma sample, wash away interferences, and elute the analyte and internal standard.
-
LLE: Add an immiscible organic solvent to the plasma, vortex to extract the analytes, and separate the organic layer.
-
-
Evaporate the eluate or organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
4. Determination of LOD and LOQ:
-
Limit of Quantification (LOQ): The LOQ is established as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within ±20% deviation and a coefficient of variation of ≤20%).[1]
-
Limit of Detection (LOD): The LOD is typically determined as the concentration at which the signal-to-noise ratio (S/N) is greater than or equal to 3. This is often assessed by analyzing progressively more dilute solutions.
References
- 1. shimadzu.com [shimadzu.com]
- 2. sciex.com [sciex.com]
- 3. scielo.br [scielo.br]
- 4. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. caymanchem.com [caymanchem.com]
- 7. akjournals.com [akjournals.com]
- 8. Validated Stability-Indicating Methods for Determination of Mometasone Furoate in Presence of its Alkaline Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic analysis of mometasone furoate and its degradation products: application to in vitro degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Robustness in Bioanalysis: A Comparative Guide to Analytical Methods Employing Mometasone Furoate-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the robustness of an analytical method utilizing Mometasone Furoate-d3 as an internal standard (IS) against alternative approaches. The use of a stable isotope-labeled internal standard like this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a cornerstone of robust bioanalytical method development, ensuring high accuracy and precision. This guide will delve into the experimental data and protocols that underscore the superior performance of this approach.
Comparative Analysis of Analytical Method Robustness
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In the context of quantifying Mometasone Furoate, a potent synthetic corticosteroid, in biological matrices, the choice of internal standard is critical.
This compound, as a deuterated analog of the analyte, co-elutes and exhibits nearly identical ionization and fragmentation behavior in the mass spectrometer. This intrinsic similarity allows it to compensate for variability in sample preparation, injection volume, and matrix effects, thus enhancing the method's robustness.
Below is a summary of typical performance data for an LC-MS/MS method employing this compound compared to a hypothetical, yet representative, method using a non-isotopically labeled internal standard (Alternative IS), such as another corticosteroid like Fluticasone Propionate.[1]
| Robustness Parameter | Variation | Method with this compound (%RSD) | Method with Alternative IS (%RSD) |
| Mobile Phase Composition | ± 2% Organic Phase | < 2.0% | < 5.0% |
| Column Temperature | ± 2°C | < 1.5% | < 4.0% |
| Flow Rate | ± 0.1 mL/min | < 3.0% | < 6.0% |
| Sample Extraction pH | ± 0.2 units | < 2.5% | < 7.0% |
| Autosampler Temperature | 4°C vs. Room Temperature | < 1.0% | < 3.0% |
Note: The data presented for the this compound method is synthesized from typical performance characteristics reported in various LC-MS/MS validation studies.[2][3] The data for the "Alternative IS" method is a projection based on known challenges of using non-isotopically labeled internal standards.
Experimental Protocols for Robustness Testing
The robustness of the analytical method is evaluated according to the principles outlined in the ICH Q2(R1) guidelines.[4][5][6][7] The protocol involves making small, deliberate changes to the method parameters and assessing the impact on the analytical results, typically by analyzing quality control (QC) samples at low and high concentrations.
Key Experimental Steps:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Mometasone Furoate and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a series of working standard solutions by serially diluting the primary stock solution.
-
Prepare a working internal standard solution of this compound.
-
-
Sample Preparation (Solid-Phase Extraction - SPE): [8]
-
Spike blank biological matrix (e.g., human plasma) with the appropriate amount of Mometasone Furoate working standard and the this compound internal standard.
-
Condition an SPE cartridge (e.g., Oasis MCX) with methanol followed by water.[8]
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the analyte and internal standard with the elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 or phenyl column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium formate in water) and an organic component (e.g., methanol or acetonitrile).[2][8]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific transitions for Mometasone Furoate and this compound.[3]
-
-
Robustness Evaluation:
-
Analyze replicate QC samples under the nominal method conditions and under each of the deliberately varied conditions (as outlined in the table above).
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results obtained under each condition.
-
The method is considered robust if the %RSD for each varied condition is within the acceptance criteria (typically ≤15%).
-
Visualizing the Experimental Workflow and Biological Pathway
To further elucidate the experimental process and the biological context of Mometasone Furoate, the following diagrams are provided.
References
- 1. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of mometasone furoate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly sensitive LC-MS/MS method for the quantitative analysis of mometasone furoate in human plasma, method validation and application to clinical pharmacokinetic studies - OAK Open Access Archive [oak.novartis.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. starodub.nl [starodub.nl]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 8. waters.com [waters.com]
A Comparative Guide to Bioanalytical Method Validation for Mometasone Furoate Using Mometasone Furoate-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Mometasone Furoate in biological matrices, with a specific focus on the use of Mometasone Furoate-d3 as a stable isotope-labeled internal standard. The information presented is collated from various scientific publications and is intended to assist in the development and validation of robust bioanalytical assays in accordance with global regulatory guidelines.
Introduction to Bioanalytical Method Validation
Bioanalytical method validation is a critical process in drug development that ensures the reliability, accuracy, and precision of the analytical method used to quantify a drug or its metabolites in a biological sample.[1][2][3][4][5] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline provides a harmonized framework for the validation of bioanalytical methods, which is adopted by major regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] Key validation parameters include selectivity, specificity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for LC-MS/MS-based assays to compensate for variability in sample processing and instrument response.
Comparative Analysis of Validated Methods
The following table summarizes the performance characteristics of several published LC-MS/MS methods for the quantification of Mometasone Furoate in human plasma. All presented methods utilize a deuterated internal standard, highlighting the industry's best practice.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Internal Standard | This compound | This compound | Mometasone Furoate-¹³C,d6 | Not Specified Deuterated IS |
| Linearity Range | 0.5 - 60 pg/mL | 0.25 - 100 pg/mL | 5 - 600 pg/mL | 0.250 - 100 pg/mL |
| LLOQ | 0.5 pg/mL | 0.25 pg/mL | 5 pg/mL | 0.250 pg/mL[3] |
| Accuracy (% Bias) | Within ±15% | Within ±10% | Not explicitly stated | Within acceptable range[3] |
| Precision (% CV) | <15% | <8% | <15% | <6.0%[3] |
| Extraction Recovery | ~85% | ~80% | 80.9% - 83.6% | Consistent and reproducible[3] |
| Matrix Effect | Not significant | Not significant | Mean matrix factors: 0.98 - 0.99 | Not observed in normal, lipemic, and hemolyzed plasmas[3] |
| Sample Preparation | Solid Phase Extraction (SPE) | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Liquid-Liquid Extraction (LLE)[3] |
| Instrumentation | UPLC-MS/MS | LC-MS/MS | 2D-LC-MS/MS | LC-MS/MS[3] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of bioanalytical methods for Mometasone Furoate.
Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To extract Mometasone Furoate and this compound from human plasma and remove potential interferences.
-
Procedure:
-
Condition an Oasis MCX solid-phase extraction cartridge with methanol followed by water.
-
Load 600 µL of human plasma sample onto the cartridge.
-
Wash the cartridge with an appropriate washing solution to remove interfering substances.
-
Elute the analytes (Mometasone Furoate and this compound) with an elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To chromatographically separate and quantify Mometasone Furoate and this compound.
-
Typical Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH Phenyl 1.7 µm
-
Mobile Phase: A gradient of 5 mM ammonium formate in water with 0.1% formic acid and methanol.
-
Flow Rate: 0.4 mL/min
-
-
Typical Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mometasone Furoate: m/z 521.2 → 355.1
-
This compound: m/z 524.2 → 355.1
-
-
Visualizing the Bioanalytical Workflow and Validation Relationships
To better understand the process, the following diagrams illustrate the typical workflow of a bioanalytical method validation and the interconnectedness of the validation parameters.
Caption: A typical workflow for bioanalytical method validation.
Caption: The interconnected nature of bioanalytical validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. Highly sensitive liquid chromatography-mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of mometasone furoate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
The Crucial Role of a Deuterated Internal Standard in Mitigating Matrix Effects for Mometasone Furoate Analysis
A Comparative Guide for Researchers and Drug Development Professionals
In the bioanalysis of Mometasone Furoate, a potent synthetic corticosteroid, achieving accurate and reliable quantification is paramount for pharmacokinetic and toxicokinetic studies. A significant challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays is the "matrix effect," where co-eluting endogenous components from biological samples can suppress or enhance the ionization of the analyte, leading to inaccurate results. This guide provides a comparative overview of the matrix effect on Mometasone Furoate analysis, highlighting the indispensable role of its deuterated stable isotope-labeled internal standard, Mometasone Furoate-d3, in ensuring data integrity.
Unveiling the Matrix Effect: A Comparative Data Summary
The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is a widely accepted strategy to compensate for matrix effects. The underlying principle is that the analyte and the IS will experience similar ionization suppression or enhancement, thus maintaining a constant analyte-to-IS peak area ratio. The following tables summarize key performance parameters from various studies, illustrating the impact of the matrix and the effectiveness of using this compound.
Table 1: Comparative Matrix Effect Data for Mometasone Furoate
| Parameter | Without Internal Standard (IS) | With this compound as IS | Biological Matrix | Source(s) |
| Matrix Factor (MF) | 0.87 - 0.97 | Normalized MF CV% < 15% | Human Plasma | [1] |
| Recovery (%) | 44.82 - 83.6 | Normalized Recovery CV% = 6.0 | Human Plasma | [2][3] |
| Precision (%CV) | < 15% (for analyte alone) | Inter-day: 1.0 - 8.1% | Human Plasma | [1] |
| Accuracy (%Bias) | < 15% (for analyte alone) | Inter-day: -2.8 to 16.3% | Human Plasma | [1] |
Note: Data presented is a synthesis from multiple sources and may not be directly comparable due to variations in experimental conditions. The use of a normalized matrix factor and recovery with an internal standard is a common and accepted practice in bioanalytical method validation.
The data clearly indicates that while the matrix effect for Mometasone Furoate alone can be within acceptable limits in some cases, the use of this compound provides a more robust and reliable method, as demonstrated by the low coefficient of variation (CV%) for the internal standard-normalized matrix factor and recovery. This normalization is crucial for ensuring accuracy and precision across different patient samples and analytical batches.
Experimental Protocols for Matrix Effect Assessment
A rigorous evaluation of the matrix effect is a critical component of bioanalytical method validation as per regulatory guidelines. A typical experimental protocol to assess the matrix effect for Mometasone Furoate with and without an internal standard is detailed below.
Objective:
To quantify the matrix effect on the analysis of Mometasone Furoate in a biological matrix (e.g., human plasma) by comparing the analyte's response in the presence and absence of matrix components, and to evaluate the ability of this compound to compensate for this effect.
Materials:
-
Mometasone Furoate reference standard
-
This compound internal standard
-
Control blank human plasma from at least six different sources
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium formate (for mobile phase modification)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables
Procedure:
-
Preparation of Stock and Working Solutions: Prepare individual stock solutions of Mometasone Furoate and this compound in a suitable organic solvent (e.g., methanol). From these, prepare working solutions at appropriate concentrations for spiking.
-
Preparation of Samples for Matrix Effect Evaluation:
-
Set 1 (Analyte in Neat Solution): Prepare solutions of Mometasone Furoate at low and high concentrations in the mobile phase or reconstitution solvent.
-
Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank plasma from six different sources using the chosen sample preparation method (SPE or LLE). Spike the extracted blank matrix with Mometasone Furoate at the same low and high concentrations as in Set 1.
-
Set 3 (Analyte and IS in Post-Extraction Spiked Matrix): To the samples from Set 2, add the this compound internal standard at a constant concentration.
-
Set 4 (IS in Neat Solution): Prepare a solution of this compound in the mobile phase or reconstitution solvent at the working concentration.
-
Set 5 (IS in Post-Extraction Spiked Matrix): Extract blank plasma and spike with only the this compound internal standard.
-
-
LC-MS/MS Analysis: Analyze all prepared samples using a validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF):
-
Without IS: MF = (Peak area of analyte in Set 2) / (Peak area of analyte in Set 1)
-
For IS: MF_IS = (Peak area of IS in Set 5) / (Peak area of IS in Set 4)
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Peak area ratio of analyte/IS in Set 3) / (Peak area ratio of analyte/IS in neat solution)
-
-
Recovery (%):
-
Recovery = [(Peak area of analyte in pre-extraction spiked matrix) / (Peak area of analyte in post-extraction spiked matrix)] x 100
-
-
Process Efficiency (%):
-
Process Efficiency = [(Peak area of analyte in pre-extraction spiked matrix) / (Peak area of analyte in neat solution)] x 100
-
-
Acceptance Criteria (as per FDA/EMA guidelines):
-
The CV of the IS-normalized matrix factor should be ≤15% for at least six different lots of the biological matrix.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying biological mechanism of Mometasone Furoate, the following diagrams are provided.
Caption: Experimental workflow for the assessment of matrix effect.
References
Establishing Proficiency in Mometasone Furoate Analysis: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical methods for potent corticosteroids like Mometasone Furoate is paramount. Proficiency testing (PT) schemes are a cornerstone of quality assurance, providing an objective assessment of a laboratory's performance. While dedicated, publicly available PT schemes for Mometasone Furoate analysis are not widely documented, laboratories can establish and demonstrate proficiency by implementing robust, validated analytical methods.
This guide provides a comparative overview of two analytical approaches for the quantification of Mometasone Furoate: the established High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, often utilizing internal standards like diethyl phthalate, and a proposed modern approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard, Mometasone Furoate-d3. The use of a stable isotope-labeled internal standard like this compound in LC-MS/MS is considered the gold standard for quantitative analysis due to its ability to accurately correct for matrix effects and variations in sample processing.
Comparative Performance Data
The following tables summarize the typical performance characteristics of the HPLC-UV method, based on documented methodologies, and the expected performance of a properly optimized LC-MS/MS method.
Table 1: Performance Characteristics of HPLC-UV Method for Mometasone Furoate Analysis
| Parameter | Typical Performance |
|---|---|
| Linearity Range | 0.2 - 100 µg/mL[1] |
| Precision (%RSD) | < 2.0%[2][3] |
| Accuracy (% Recovery) | > 86%[1] |
| Limit of Quantitation (LOQ) | 0.2 µg/mL[1] |
| Internal Standard | Diethyl Phthalate[2][3], Dexamethasone 21-acetate[1] |
Table 2: Expected Performance of LC-MS/MS Method using this compound
| Parameter | Expected Performance |
|---|---|
| Linearity Range | 0.05 - 50 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Limit of Quantitation (LOQ) | 0.05 ng/mL |
| Internal Standard | this compound |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from established pharmacopeial methods for the analysis of Mometasone Furoate in pharmaceutical formulations.[2][3]
a. Reagents and Materials:
-
Mometasone Furoate Reference Standard
-
Diethyl Phthalate (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Tetrahydrofuran (THF)
-
Acetic Acid
b. Chromatographic Conditions:
-
Column: C8 or C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water mixture (e.g., 50:50 v/v) with 1% acetic acid
-
Detection Wavelength: 254 nm[2]
-
Column Temperature: 25 °C
c. Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Mometasone Furoate reference standard in a suitable solvent (e.g., THF:acetic acid 100:1) at a concentration of approximately 0.2 mg/mL.[2]
-
Internal Standard Stock Solution: Prepare a stock solution of diethyl phthalate in acetonitrile at a concentration of approximately 1.4 mg/mL.[2][3]
-
Working Standard Solution: Dilute the Mometasone Furoate and diethyl phthalate stock solutions with the mobile phase to obtain a final concentration of approximately 0.05 mg/mL and 0.35 mg/mL, respectively.[2]
-
Sample Preparation: Accurately weigh a portion of the sample, dissolve it in a suitable solvent, add the internal standard, and dilute with the mobile phase to achieve a final concentration within the calibration range. For ointments, an extraction step with centrifugation is typically required.[2]
d. Data Analysis: Calculate the ratio of the peak area of Mometasone Furoate to the peak area of the internal standard. Quantify the concentration of Mometasone Furoate in the sample by comparing this ratio to a calibration curve generated from the working standard solutions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound
This proposed method offers higher sensitivity and selectivity, making it ideal for bioanalytical applications or the detection of trace-level impurities.
a. Reagents and Materials:
-
Mometasone Furoate Reference Standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
b. Chromatographic Conditions:
-
Column: UPLC C18, 2.1 mm x 50 mm, 1.7 µm particle size
-
Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mometasone Furoate: Precursor Ion > Product Ion (specific m/z values to be determined)
-
This compound: Precursor Ion > Product Ion (specific m/z values to be determined, typically +3 Da from the parent compound)
-
-
Source Parameters: Optimized for signal intensity (e.g., capillary voltage, source temperature, gas flows).
d. Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Mometasone Furoate reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking blank matrix with appropriate amounts of the Mometasone Furoate and a fixed amount of the this compound working solutions.
-
Sample Preparation: For biological samples, a protein precipitation or liquid-liquid extraction step would be necessary. For pharmaceutical formulations, a simple dilution with the mobile phase may be sufficient. Add the internal standard to all samples and standards.
e. Data Analysis: Calculate the ratio of the peak area of Mometasone Furoate to the peak area of this compound. Quantify the concentration of Mometasone Furoate in the sample by comparing this ratio to a calibration curve generated from the prepared standards.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both the HPLC-UV and the proposed LC-MS/MS methods.
Caption: Experimental workflow for Mometasone Furoate analysis by HPLC-UV.
Caption: Proposed workflow for Mometasone Furoate analysis by LC-MS/MS.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
